Zatebradine
Description
bradycardic agent; structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29/h7-8,15-17H,6,9-14,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDQCFRVSHYKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91940-87-3 (hydrochloride) | |
| Record name | Zatebradine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048413 | |
| Record name | Zatebradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85175-67-3 | |
| Record name | Zatebradine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zatebradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZATEBRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV27RY5876 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zatebradine: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatebradine (UL-FS 49) is a potent bradycardic agent that has been instrumental in the study of cardiac electrophysiology.[1] This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of this compound. It details its mechanism of action as a non-selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, summarizes its pharmacokinetic and pharmacodynamic properties, and outlines key experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular drug development.
Discovery and Development
This compound emerged from research efforts in the late 1980s and early 1990s aimed at developing "specific bradycardic agents" for the treatment of cardiovascular disorders such as stable angina pectoris.[2][3] The goal was to create a compound that could reduce heart rate without the negative inotropic or other significant hemodynamic effects associated with existing therapies like beta-blockers and calcium channel blockers.[2] this compound, a phenylalkylamine derivative and a chemical congener of verapamil, was identified as a potent agent that selectively targets the sinoatrial node, the heart's natural pacemaker.[4] Its development paved the way for a new class of drugs known as If inhibitors, which includes the clinically approved drug Ivabradine.
Chemical Properties
This compound is chemically known as 3-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one. It is typically used in its hydrochloride salt form.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₆N₂O₅ | |
| Molecular Weight | 456.58 g/mol | |
| Monoisotopic Mass | 456.262422 g/mol | |
| CAS Number | 85175-67-3 (free base) | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water, DMSO, and ethanol |
Mechanism of Action
This compound exerts its bradycardic effect primarily by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node. The If current plays a crucial role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate. By inhibiting this current, this compound slows the rate of diastolic depolarization, leading to a reduction in heart rate.
This compound is a non-selective blocker of HCN channel isoforms. It has been shown to inhibit all four known HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potencies. In addition to its primary action on HCN channels, this compound has also been reported to block voltage-gated outward K⁺ currents (IK) at higher concentrations, which may contribute to its electrophysiological profile. However, it exhibits little to no activity on L-type Ca²⁺ currents (ICa).
Signaling Pathway of HCN Channel Modulation
Caption: Signaling pathway of HCN channel modulation and the inhibitory action of this compound.
Pharmacological Data
In Vitro Potency of this compound on HCN Isoforms
| HCN Isoform | IC₅₀ (µM) | Cell Line | Reference |
| Human HCN1 | 1.83 | HEK293 | |
| Human HCN2 | 2.21 | HEK293 | |
| Human HCN3 | 1.90 | HEK293 | |
| Human HCN4 | 1.88 | HEK293 | |
| Mean | 1.96 |
Pharmacokinetic Parameters in Healthy Volunteers (7.5 mg dose)
| Parameter | Intravenous Infusion | Oral Administration | Reference |
| Cmax | 161.9 ± 70.9 ng/mL | 24.3 ± 6.7 ng/mL | |
| Tmax | 0-3 min (post-infusion) | 0.5 - 3 h | |
| Renal Excretion (unchanged) | 28.4 ± 5.8% | 12.4 ± 3.7% | |
| Fecal Excretion | 27.3 ± 2.4% | 43.4 ± 3.9% | |
| Absorption | - | 79.2 ± 15.3% |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for HCN Channel Inhibition
This protocol describes the general procedure for assessing the inhibitory effect of this compound on HCN channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Transiently transfect cells with plasmids encoding the desired human HCN isoform (e.g., HCN1, HCN2, HCN3, or HCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.
-
Incubate cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Prepare an internal (pipette) solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Identify transfected cells by their fluorescence.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Record HCN currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Voltage Protocol and Data Analysis:
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply hyperpolarizing voltage steps (e.g., from -50 to -140 mV in 10 mV increments) to activate the HCN channels.
-
Record the resulting inward currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Repeat the voltage protocol in the presence of this compound.
-
Measure the peak inward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Construct a concentration-response curve and determine the IC₅₀ value by fitting the data to the Hill equation.
-
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for whole-cell patch-clamp electrophysiology.
Animal Model of Arrhythmia
The anti-arrhythmic potential of this compound can be evaluated in various animal models. A commonly used model involves inducing arrhythmias in rodents or larger mammals and assessing the effects of the drug.
Methodology (Rat Model of Ischemia-Reperfusion Injury):
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Ventilate the animals mechanically.
-
Perform a thoracotomy to expose the heart.
-
-
Induction of Arrhythmia:
-
Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 5 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion, which typically triggers ventricular arrhythmias.
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle intravenously at various doses prior to or during the ischemic period.
-
Continuously monitor the electrocardiogram (ECG) to detect and quantify arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).
-
Record other hemodynamic parameters such as heart rate and blood pressure.
-
-
Data Analysis:
-
Score the severity and incidence of arrhythmias in the different treatment groups.
-
Compare the effects of this compound with a vehicle control to determine its anti-arrhythmic efficacy.
-
Analyze the dose-response relationship for the anti-arrhythmic effect.
-
Synthesis
The synthesis of this compound involves a multi-step process. A general approach to the synthesis of the core 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one structure and its subsequent elaboration to this compound is outlined below, based on synthetic strategies for related compounds.
-
Formation of the Benzazepinone Core: The synthesis typically starts from a substituted (3,4-dimethoxyphenyl)acetic acid. This is converted to an N-substituted acetamide, which then undergoes an acid-catalyzed cyclization to form the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one ring system.
-
Alkylation: The nitrogen of the benzazepinone core is then alkylated with a suitable propyl halide derivative.
-
Coupling Reaction: The terminal halide of the propyl chain is subsequently displaced by N-methyl-2-(3,4-dimethoxyphenyl)ethanamine to introduce the final side chain, yielding this compound.
Clinical Studies
Clinical investigations of this compound have primarily focused on its efficacy in treating chronic stable angina pectoris. A multicenter, randomized clinical trial evaluated the effects of this compound on heart rate and exercise duration in patients with this condition. The study confirmed that this compound selectively reduces both resting and exercise heart rate. However, despite the significant reduction in heart rate, the trial did not demonstrate a clinically significant effect on myocardial ischemia. This finding prompted a reevaluation of the direct anti-ischemic effects of heart rate reduction alone in this patient population.
Conclusion
This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the role of HCN channels in cardiac pacemaking. Its discovery spurred the development of a new class of bradycardic agents. While its clinical application has been limited, it remains an important compound for preclinical research into cardiac electrophysiology and the development of novel anti-arrhythmic and heart rate-lowering drugs. This technical guide provides a comprehensive resource for scientists and researchers working with or interested in the properties and applications of this compound.
References
- 1. Effects of this compound (ULFS 49 CL), a sinus node inhibitor, on heart rate and exercise duration in chronic stable angina pectoris. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermo Fisher Scientific - US [thermofisher.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Zatebradine: A Technical Guide to its Application in the Study of Cardiac Pacemaker Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cardiac pacemaker, or "funny," current (If) plays a crucial role in the initiation and regulation of the heartbeat. This inward current, activated by hyperpolarization and modulated by cyclic nucleotides, is predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial (SA) node.[1][2] Its unique properties make it a key determinant of the diastolic depolarization phase of the cardiac action potential and, consequently, of heart rate. Zatebradine (UL-FS 49) is a specific bradycardic agent that has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of If.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in studying If, and a summary of key quantitative data.
Mechanism of Action of this compound
This compound selectively reduces heart rate by blocking the If current in the SA node.[2] A key characteristic of this compound's action is its use-dependent blockade of HCN channels. This means that the degree of block increases with the frequency of channel activation.[1] The drug is thought to access its binding site within the pore of the HCN channel when the channel is in the open state. Upon hyperpolarization, which opens the channel, this compound binds and obstructs the flow of ions. Recovery from the block is also voltage-dependent and is facilitated by strong hyperpolarization, which promotes the unbinding of the drug. Importantly, this compound does not significantly alter the voltage-dependence or the activation kinetics of the If current. At clinically relevant concentrations, it shows little effect on other cardiac ion channels, such as the L-type calcium current and the delayed rectifier potassium current, highlighting its specificity for If.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on HCN channels and cardiac electrophysiology.
Table 1: Inhibitory Potency of this compound on HCN Channel Isoforms
| HCN Isoform | IC50 (µM) | Preparation | Reference |
| hHCN1 | 1.83 | Human HCN1 channels | MedchemExpress.com |
| hHCN2 | 2.21 | Human HCN2 channels | MedchemExpress.com |
| hHCN3 | 1.90 | Human HCN3 channels | MedchemExpress.com |
| hHCN4 | 1.88 | Human HCN4 channels | MedchemExpress.com |
| Mean (hHCN1-4) | 1.96 | Human HCN channels | Adooq Bioscience |
Table 2: In Vivo Electrophysiological Effects of this compound
| Parameter | Species | Dose | Effect | Reference |
| Heart Rate | Mouse | ED50: 1.8 mg/kg | Dose-dependent reduction from ~600 to 200 bpm | PubMed |
| Sinus Cycle Length | Canine | 0.0625, 0.125, 0.25 mg/kg | Significant, dose-related increase | PubMed |
| Sinoatrial Conduction Time (SACT) | Canine | 0.0625, 0.125, 0.25 mg/kg | Significant, dose-related increase | PubMed |
| AH Interval | Canine | > 0.25 mg/kg | Significantly increased | PubMed |
| QTc Interval | Canine | > 0.5 mg/kg | Significantly increased | PubMed |
| Atrial Effective Refractory Period | Canine | EC50: 0.69 mg/kg | Significantly increased (31%) | PubMed |
| Ventricular Effective Refractory Period | Canine | - | Minor increase (13%) | PubMed |
Experimental Protocols
Isolation of Rabbit Sinoatrial Node Myocytes
This protocol is adapted from methods used in studies investigating the effects of this compound on native If.
Materials:
-
New Zealand White rabbit
-
Langendorff perfusion system
-
Enzyme solution: Collagenase Type II, protease Type XIV, and elastase in a low-Ca2+ Tyrode's solution.
-
KB solution (for cell storage)
Procedure:
-
Anesthetize the rabbit and excise the heart rapidly.
-
Mount the heart on a Langendorff apparatus and perfuse with a Ca2+-free Tyrode's solution to wash out the blood.
-
Switch to the enzyme solution and perfuse until the heart becomes flaccid.
-
Excise the sinoatrial node region.
-
Gently triturate the tissue in KB solution to release single myocytes.
-
Store the isolated cells in KB solution at 4°C for use on the same day.
Whole-Cell Patch-Clamp Recording of If
This protocol is designed to measure the If current and investigate the effects of this compound.
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
Procedure:
-
Place the isolated sinoatrial node cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record If in voltage-clamp mode.
Protocol to Study Use-Dependent Block of If by this compound
This voltage-clamp protocol is designed to elicit the use-dependent nature of this compound's block.
Procedure:
-
Hold the membrane potential at a level where If is deactivated (e.g., -35 mV).
-
Apply a train of hyperpolarizing voltage steps to a potential that activates If (e.g., -100 mV to -120 mV) for a duration sufficient to reach steady-state activation.
-
Between the activating pulses, apply a depolarizing step to a potential that promotes channel closing and drug trapping (e.g., +10 mV).
-
Apply this compound to the external solution and repeat the pulse train.
-
Measure the peak If amplitude during each pulse in the train, both in the absence and presence of this compound. The progressive decrease in current amplitude during the pulse train in the presence of the drug demonstrates use-dependent block.
Visualizations
Signaling Pathway of Cardiac Pacemaker Potential
Caption: Signaling pathway of the cardiac pacemaker potential.
Experimental Workflow for Studying this compound's Effect on If
Caption: Experimental workflow for investigating this compound's effect on If.
Mechanism of Use-Dependent Block by this compound
Caption: Mechanism of use-dependent block of HCN channels by this compound.
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-dependent block of the pacemaker current I(f) in rabbit sinoatrial node cells by this compound (UL-FS 49). On the mode of action of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in-vitro studies of Zatebradine's effects
An In-Depth Technical Guide on the Initial In-Vitro Effects of Zatebradine
Introduction
This compound (UL-FS 49) is a bradycardic agent that has been the subject of numerous in-vitro studies to elucidate its mechanism of action and electrophysiological effects. Primarily known for its ability to reduce heart rate, this compound's effects are attributed to its specific interaction with ion channels that govern cardiac automaticity. This technical guide provides a comprehensive overview of the initial in-vitro research on this compound, focusing on its effects on the pacemaker current (If), its interaction with various channel subtypes, and the experimental protocols used to determine these properties.
Primary Mechanism of Action: Inhibition of the Pacemaker Current (If)
Initial in-vitro studies have established that this compound's primary effect is the inhibition of the hyperpolarization-activated current, also known as the "funny" current (If) or pacemaker current.[1][2][3] This current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of diastolic depolarization in sinoatrial (SA) node cells, and thus plays a crucial role in setting the heart rate.[1][4]
This compound blocks the If current in a use-dependent manner, meaning the block becomes more pronounced with repetitive channel activation. This action lengthens the duration of diastolic depolarization in SA node cells, leading to a reduction in heart rate. Importantly, this effect is achieved without altering the activation curve of the If current. At clinically relevant concentrations, this compound shows little to no effect on other major cardiac currents such as the L-type calcium current and the delayed rectifier potassium current, highlighting its specificity.
Signaling Pathway of this compound's Bradycardic Effect
Caption: this compound's mechanism of action on HCN channels.
Quantitative Data from In-Vitro Studies
The following tables summarize the quantitative data from key in-vitro studies on this compound, detailing its potency and effects on various ion channels.
Table 1: Inhibitory Potency of this compound on HCN Channels
| Compound | Channel Subtype | Cell Type | IC50 / KD (µM) | Reference |
| This compound | hHCN1 | HEK293 | 1.83 ± 0.39 | |
| This compound | hHCN2 | HEK293 | 2.21 ± 0.21 | |
| This compound | hHCN3 | HEK293 | 1.90 ± 0.13 | |
| This compound | hHCN4 | HEK293 | 1.88 ± 0.12 | |
| This compound | hHCN4 | Xenopus oocytes | 4.4 ± 0.4 | |
| This compound | Mixed HCN | Cloned | 1.96 (mean) |
Table 2: Effects of this compound on Other Ion Channels and Electrophysiological Parameters
| Parameter | Preparation | Effect | Concentration / KD | Reference |
| hKv1.5 Current | Ltk- cells | Inhibition | KD of 1.86 ± 0.14 µmol/L | |
| hKv1.5 Current Decline | Ltk- cells | Time constant of 109 ± 16 ms | 10 µmol/L | |
| Action Potential Waveform | Vestibular Ganglion Neurons | Significant modification | 30 µM | |
| Depolarizing Sag | Vestibular Ganglion Neurons | Decrease from 0.7 ± 0.04 to 0.9 ± 0.04 | 30 µM | |
| Action Potential Duration | Canine Purkinje fibers | Dose-dependent increase | Not specified |
Effects on Other Ion Channels
While this compound is highly selective for HCN channels, some in-vitro studies have explored its effects on other ion channels. Notably, this compound has been shown to act as an open-channel blocker of the hKv1.5 potassium channel, which is responsible for the ultrarapid delayed rectifier potassium current (IKur). This blockade is also use- and voltage-dependent and may contribute to a prolongation of the cardiac action potential. The apparent KD for this interaction is 1.86 µmol/L.
Experimental Protocols
The characterization of this compound's in-vitro effects has primarily relied on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp for If Measurement
This technique was instrumental in the initial characterization of this compound's effect on the pacemaker current in rabbit sinoatrial node cells.
-
Cell Preparation: Single pacemaker cells are enzymatically isolated from the sinoatrial node of rabbit hearts.
-
Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents. A glass micropipette with a tip diameter of a few micrometers is sealed onto the surface of an isolated cell. A brief suction pulse is then applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cytoplasm.
-
Voltage Protocol: To study the If current, the cell membrane potential is held at a certain level (e.g., -35 mV) and then hyperpolarizing voltage steps of varying amplitudes are applied to activate the HCN channels.
-
Data Acquisition: The resulting currents are measured and analyzed to determine the effect of this compound on the If current amplitude, activation kinetics, and voltage dependence.
Workflow for In-Vitro Electrophysiological Assessment
Caption: A typical workflow for patch-clamp experiments.
Expression Systems for Studying Specific Channel Subtypes
To investigate the effects of this compound on specific human HCN and other channel isoforms, heterologous expression systems are commonly used.
-
Cell Lines: Cell lines that do not endogenously express the channel of interest, such as Human Embryonic Kidney (HEK293) cells or Ltk- cells, are frequently used.
-
Transfection: These cells are transfected with the coding sequence for the specific ion channel subunit to be studied (e.g., hHCN1, hHCN2, hHCN4, or hKv1.5).
-
Electrophysiology: The whole-cell patch-clamp technique is then employed to record the currents from the expressed channels and to quantify the inhibitory effects of this compound.
Logical Relationships of this compound's Effects
The in-vitro effects of this compound can be summarized through a logical relationship diagram that connects the drug to its molecular targets and the resulting physiological consequences.
Caption: Logical relationships of this compound's actions.
Conclusion
The initial in-vitro studies of this compound have been pivotal in defining its role as a specific bradycardic agent. Through meticulous electrophysiological experiments, researchers have demonstrated that this compound's primary mechanism of action is the use-dependent blockade of the pacemaker current, If, by inhibiting HCN channels. While it also exhibits effects on other channels like hKv1.5, its selectivity for HCN channels at clinically relevant concentrations underpins its specific heart rate-lowering effect. These foundational in-vitro studies have provided a robust framework for understanding the pharmacological profile of this compound and have paved the way for the development of other selective If inhibitors.
References
- 1. Use-dependent block of the pacemaker current I(f) in rabbit sinoatrial node cells by this compound (UL-FS 49). On the mode of action of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Funny channels in the control of cardiac rhythm and mode of action of selective blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Zatebradine's Interaction with HCN Channel Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Zatebradine to the different isoforms of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This compound, a known bradycardic agent, exerts its physiological effects by blocking these channels, which are crucial for pacemaking activity in both the heart and the nervous system.[1][2] This document details the specific binding affinities, the molecular basis of interaction, and the experimental methodologies used to elucidate these properties.
Quantitative Analysis of this compound Binding Affinity
This compound has been shown to inhibit all four isoforms of the HCN channel with similar potency in the low micromolar range. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various studies, primarily using heterologous expression systems. The data presented below is crucial for understanding the drug's lack of isoform selectivity, a key consideration in drug development.[3]
| HCN Isoform | IC50 (µM) | Expression System | Reference |
| hHCN1 | 1.83 ± 0.39 | HEK293 cells | [3][4] |
| hHCN2 | 2.21 ± 0.21 | HEK293 cells | |
| hHCN3 | 1.90 ± 0.13 | HEK293 cells | |
| hHCN4 | 1.88 ± 0.12 | HEK293 cells | |
| hHCN4 | 4.4 ± 0.4 | Xenopus oocytes | |
| General HCN | ~1.96 | Not specified |
Note: The slight variations in IC50 values can be attributed to different experimental conditions and expression systems used in the respective studies.
The Molecular Binding Site of this compound
This compound, like other HCN channel blockers such as ivabradine and ZD7288, is understood to bind within the inner vestibule of the channel's pore. This binding site is accessible from the intracellular side of the membrane and requires the channel to be in an open state for the drug to enter and bind.
Mutagenesis studies on HCN channels have identified key amino acid residues within the S6 transmembrane domain and the pore region that are critical for the binding of these blockers. While studies have often focused on the related compound ivabradine, the similar mechanism of action and binding region suggests these findings are highly relevant to this compound. For instance, residues such as tyrosine, phenylalanine, and isoleucine in the S6 segment of HCN4 have been shown to be involved in ivabradine binding. Altering these residues significantly reduces the blocking efficiency of the drug. These findings underscore the importance of hydrophobic and aromatic interactions in the binding of phenylalkylamine drugs like this compound to the HCN channel pore.
Experimental Protocols for Characterizing this compound Binding
The determination of this compound's binding affinity and mechanism of action on HCN channels primarily relies on electrophysiological techniques, specifically the whole-cell patch-clamp method.
Heterologous Expression of HCN Channels
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum. For transient expression, cells are transfected with plasmids containing the cDNA for the desired human HCN isoform (hHCN1, hHCN2, hHCN3, or hHCN4) using a suitable transfection reagent (e.g., lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.
-
Xenopus Oocyte Expression: Alternatively, Xenopus laevis oocytes can be used as an expression system. cRNA encoding the specific HCN isoform is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression before electrophysiological recordings are performed using a two-electrode voltage clamp.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains K-aspartate or K-gluconate (e.g., 130), NaCl (e.g., 10), MgCl2 (e.g., 2), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 2), with the pH adjusted to 7.2.
-
-
Recording Procedure:
-
Transfected cells are identified (e.g., by GFP fluorescence) and a glass micropipette with a resistance of 2-5 MΩ filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of the ionic currents across the entire cell membrane.
-
HCN channel currents are activated by hyperpolarizing voltage steps from a holding potential (e.g., -40 mV) to a range of test potentials (e.g., -50 mV to -140 mV).
-
-
This compound Application and Data Analysis:
-
A baseline recording of the HCN current is established.
-
This compound, dissolved in the external solution at various concentrations, is then perfused onto the cell.
-
The effect of this compound is measured as the reduction in the steady-state current amplitude at a specific hyperpolarizing potential.
-
Dose-response curves are constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The IC50 value and the Hill coefficient are determined by fitting the dose-response data with the Hill equation.
-
Visualizing this compound's Interaction and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a non-isoform-selective blocker of HCN channels, binding to a site within the intracellular pore vestibule. Its potency is in the low micromolar range for all four HCN isoforms. The primary method for characterizing its binding is through whole-cell patch-clamp electrophysiology on heterologously expressed channels. The understanding of its binding site, largely inferred from studies on similar compounds, points to critical residues in the S6 transmembrane domain. This detailed knowledge is essential for the rational design of new, potentially more isoform-selective HCN channel modulators for various therapeutic applications.
References
- 1. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Pharmacological profile of Zatebradine hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of Zatebradine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride is a potent, selective bradycardic agent belonging to the benzazepine chemical class.[1] Developed for its heart rate-lowering properties, it was investigated for the treatment of stable angina pectoris.[2] Its primary mechanism of action involves the specific inhibition of the "funny" current (If) in the sinoatrial node of the heart.[3][4] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used to elucidate these characteristics.
Mechanism of Action
This compound's principal pharmacological effect is the reduction of heart rate. This is achieved through the targeted modulation of specific ion channels in cardiac pacemaker cells.
Primary Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
The main target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" pacemaker current (If).[5] This current plays a crucial role in initiating the diastolic depolarization phase of the action potential in sinoatrial node cells, thereby setting the rhythm of the heart.
This compound is a potent inhibitor of all four human HCN channel isoforms (HCN1-4), blocking the slow inward current they conduct. The inhibition is not highly subtype-specific, with similar IC50 values observed across the different isoforms. The blockade of these channels by this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.
Caption: this compound's mechanism of action on the HCN channel pathway.
Secondary Targets and Selectivity
While its primary action is on HCN channels, this compound also exhibits effects on other ion channels, particularly at higher concentrations. It has been shown to be an open-channel blocker of the cloned human cardiac K+ delayed rectifier current (hKv1.5), which may contribute to the prolongation of the cardiac action potential. The block is use- and voltage-dependent.
Importantly, this compound shows little to no activity on L-type Ca2+ currents (ICa), distinguishing it from calcium channel blockers that also reduce heart rate but have additional negative inotropic effects.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its effects on cardiac electrophysiology and heart rate.
In Vitro Potency
The inhibitory potency of this compound has been quantified against various HCN channel isoforms.
| Target Channel | IC50 Value (µM) | Species / System | Reference |
| HCN Channels (Overall) | 1.96 | Human (cloned) | |
| hHCN1 | 1.83 | Human (HEK293 cells) | |
| hHCN2 | 2.21 | Human (HEK293 cells) | |
| hHCN3 | 1.90 | Human (HEK293 cells) | |
| hHCN4 | 1.88 | Human (HEK293 cells) | |
| hKv1.5 | 1.86 (KD) | Human (Ltk- cells) |
In Vivo Electrophysiological Effects
Studies in animal models have detailed the electrophysiological consequences of this compound administration. At low doses, it selectively inhibits sinus node automaticity, while higher doses also affect AV nodal conduction and repolarization in the atria and ventricles.
| Parameter | Effect | Potency (EC50 / IC50) | Animal Model | Reference |
| Heart Rate | Dose-dependent reduction | ED50: 1.8 mg/kg | Mouse | |
| Sinus Node Automaticity | Inhibition | IC50: 0.23 mg/kg | Dog | |
| PR Interval | Significant increase (>0.25 mg/kg) | - | Dog | |
| AH Interval | Greatly increased | EC50: 0.58 mg/kg | Dog | |
| QTc Interval | Significantly increased | - | Dog | |
| Action Potential Duration | Significantly increased (>0.5 mg/kg) | EC50: 0.76 mg/kg | Dog | |
| Atrial Effective Refractory Period | Significantly increased (31%) | EC50: 0.69 mg/kg | Dog | |
| QRS Interval | No change | - | Dog | |
| HH and HV Intervals | No change | - | Dog |
At higher concentrations (>10 mg/kg in mice), this compound can induce arrhythmia, indicating a potential proarrhythmic effect.
Pharmacokinetics
Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, and elimination of this compound following intravenous and oral administration.
| Parameter | Value (mean ± SD) | Route of Administration | Reference |
| Dose | 7.5 mg (14C-labeled) | Oral & IV Infusion | |
| Peak Plasma Conc. (Cmax) | 24.3 ± 6.7 ng/mL | Oral | |
| Time to Peak (Tmax) | 0.5 - 3 h | Oral | |
| Peak Plasma Conc. (Cmax) | 161.9 ± 70.9 ng/mL | IV Infusion (20 min) | |
| Absorption | 79.2 ± 15.3% | Oral | |
| Renal Excretion (Total Radioactivity) | 48.8 ± 3.1% | Oral | |
| Fecal Excretion (Total Radioactivity) | 43.4 ± 3.9% | Oral | |
| Renal Excretion (Unchanged Drug) | 12.4 ± 3.7% | Oral |
The data indicates good oral absorption, with elimination occurring through both renal and fecal pathways. A significant portion of the drug is metabolized before excretion.
Experimental Protocols
The pharmacological properties of this compound have been defined through various in vivo and in vitro experiments.
In Vivo Cardiac Electrophysiology in Anesthetized Dogs
This protocol was designed to characterize the detailed electrophysiologic properties of this compound.
-
Subjects: Anesthetized dogs (n=15).
-
Drug Administration: Incremental intravenous bolus doses of this compound (0.1-1.5 mg/kg).
-
Measurements: Electrophysiological parameters were measured before and after drug administration. Steady-state effects were observed 15 minutes post-dose.
-
Parameters Measured:
-
Corrected sinus node recovery time
-
Sinoatrial conduction time
-
ECG intervals (PR, QRS, QTc)
-
His bundle electrogram intervals (AH, HH, HV)
-
Atrial effective refractory period
-
Ventricular monophasic action potential duration
-
-
Data Analysis: Dose-response curves were generated to calculate IC50 and EC50 values.
References
- 1. This compound | C26H36N2O5 | CID 65637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: pharmacokinetics of a novel heart-rate-lowering agent after intravenous infusion and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Zatebradine's Impact on Sinoatrial Node Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatebradine is a bradycardic agent that selectively slows the heart rate by targeting the sinoatrial (SA) node, the heart's natural pacemaker.[1][2] Its mechanism of action involves the specific inhibition of the "funny" current (If), a key determinant of diastolic depolarization in SA node cells.[3][4] This technical guide provides an in-depth analysis of this compound's effects on sinoatrial node function, compiling quantitative data from key studies, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of the Funny Current (If)
This compound exerts its primary effect by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node.[5] This current is crucial for initiating the spontaneous diastolic depolarization that leads to the generation of action potentials and, consequently, the heartbeat.
The blockade of If by this compound is characterized as use-dependent, meaning the degree of inhibition increases with the frequency of channel opening. This property is particularly relevant at higher heart rates. By inhibiting If, this compound slows the rate of diastolic depolarization, prolongs the cardiac cycle length, and thereby reduces the heart rate. Notably, at clinically relevant concentrations, this compound shows little effect on other cardiac ion channels, such as the L-type calcium current or the delayed rectifier potassium current, highlighting its specificity for the SA node.
dot
References
- 1. Acute effects of this compound on cardiac conduction and repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Use-dependent block of the pacemaker current I(f) in rabbit sinoatrial node cells by this compound (UL-FS 49). On the mode of action of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatebradine: A Technical Review of Primary Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatebradine (UL-FS 49) is a bradycardic agent that has been a subject of significant interest in cardiovascular research. Its primary mechanism of action involves the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node. This current plays a crucial role in the generation of spontaneous diastolic depolarization, thereby controlling the heart rate. This technical guide provides an in-depth review of the primary research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: HCN Channel Inhibition
This compound exerts its heart rate-lowering effects by directly blocking HCN channels, the molecular correlate of the If current. This blockade reduces the slope of phase 4 diastolic depolarization in SA node cells, leading to a decrease in heart rate.[1] Research has shown that this compound is a potent inhibitor of all four human HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potencies in the low micromolar range.[2] The blockade is use-dependent, meaning it is more pronounced at higher stimulation frequencies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from primary research studies on this compound.
Table 1: In Vitro Efficacy of this compound on HCN Channels
| Parameter | Species/Cell Line | Channel Isoform | Value | Reference |
| IC50 | Human | HCN1 | 1.83 µM | [3] |
| Human | HCN2 | 2.21 µM | [3] | |
| Human | HCN3 | 1.90 µM | ||
| Human | HCN4 | 1.88 µM | ||
| Mean (HCN1-4) | 1.96 µM |
Table 2: Electrophysiological Effects of this compound in Canine Models
| Parameter | Dosage | Effect | Reference |
| Heart Rate | 0.05 - 1.5 mg/kg i.v. | Dose-dependent decrease | |
| Sinoatrial Conduction Time (SACT) | 0.0625 - 0.25 mg/kg | Dose-related increase | |
| AH Interval | > 0.25 mg/kg | Significantly increased (from 135 to 178 ms) | |
| QTc Interval | > 0.5 mg/kg | Significantly increased (from 0.43 to 0.56 s1/2) | |
| Atrial Effective Refractory Period | > 0.5 mg/kg | Significantly increased (31%) | |
| Action Potential Duration (ventricle) | > 0.5 mg/kg | Significantly increased | |
| IC50 (Sinus Node Automaticity) | - | 0.23 mg/kg | |
| EC50 (AH Interval Prolongation) | - | 0.58 mg/kg | |
| EC50 (Atrial ERP Increase) | - | 0.69 mg/kg | |
| EC50 (Action Potential Duration Increase) | - | 0.76 mg/kg |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on heart rate.
Experimental Workflow for In Vitro Patch-Clamp Analysis
References
Methodological & Application
Protocol for Zatebradine Application in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Zatebradine, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in patch-clamp experiments. This document outlines the mechanism of action, provides detailed experimental procedures, and summarizes key quantitative data for effective experimental design and execution.
Introduction to this compound
This compound is a bradycardic agent that primarily functions by blocking HCN channels, which are responsible for the pacemaker current (If or Ih) in cardiac and neuronal cells. This current plays a crucial role in regulating cellular excitability and rhythmicity. This compound exhibits a use-dependent blockade of HCN channels, meaning its inhibitory effect increases with channel activity.[1][2] While it is a potent HCN channel antagonist, it has also been shown to block other channels, such as the voltage-gated potassium channel hKv1.5, which should be considered when designing experiments and interpreting results.[2]
Mechanism of Action
This compound acts as a pore blocker of HCN channels, accessing its binding site from the intracellular side when the channel is in the open state.[1] This mechanism underlies its use-dependent and voltage-dependent properties. The blockade is more pronounced with repetitive channel activation, a key characteristic to explore in patch-clamp studies.
Quantitative Data for Experimental Design
The following tables summarize the inhibitory concentrations of this compound on various ion channels, providing a reference for dose-response studies.
Table 1: Inhibitory Potency of this compound on HCN Channel Isoforms
| Channel Isoform | IC50 (µM) | Cell Type | Reference |
| HCN (general) | 1.96 | Not Specified | [3] |
| hHCN1 | 1.83 | Not Specified | |
| hHCN2 | 2.21 | Not Specified | |
| hHCN3 | 1.90 | Not Specified | |
| hHCN4 | 1.88 | Not Specified |
Table 2: Effects of this compound on Other Ion Channels
| Channel | Effect | Apparent KD (µM) | Cell Type | Reference |
| hKv1.5 | Open-channel block | 1.86 ± 0.14 | Ltk- cells | |
| L-type Ca2+ currents (ICa) | Little to no activity | Not Reported | Not Specified | |
| Voltage-gated outward K+ currents (IK) | Blocks | Not Reported | Not Specified |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and its application in whole-cell patch-clamp recordings to study HCN channels.
This compound Stock Solution Preparation
-
Solvent Selection: this compound hydrochloride is soluble in water and DMSO. For electrophysiology, it is recommended to prepare a high-concentration stock solution in DMSO to minimize the final solvent concentration in the recording solution.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stored properly, the stock solution is stable for several months.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on the cells.
Whole-Cell Patch-Clamp Protocol for HCN Current (Ih) Recording
This protocol is designed to isolate and record HCN currents and to investigate the inhibitory effects of this compound.
4.2.1. Cell Preparation
-
Use a cell line expressing the HCN isoform of interest (e.g., HEK293 cells transfected with HCN1, HCN2, or HCN4) or primary cells known to express HCN channels (e.g., sinoatrial node cells, specific neuronal populations).
-
Plate cells on glass coverslips at an appropriate density for patch-clamp recording.
4.2.2. Recording Solutions
Table 3: Composition of Extracellular and Intracellular Solutions for HCN Current Recording
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| 125 NaCl | 120 KMeSO4 |
| 2.5 KCl | 20 KCl |
| 1.25 NaH2PO4 | 10 HEPES |
| 25 NaHCO3 | 2 MgCl2 |
| 2 CaCl2 | 0.2 EGTA |
| 2 MgCl2 | 4 Na2ATP |
| 10 Glucose | 0.3 TrisGTP |
| To block other currents, add: | 14 Tris-phosphocreatine |
| 0.001 Tetrodotoxin (TTX) | |
| 0.1 CdCl2 | |
| 10 Tetraethylammonium (TEA) | |
| 1 4-Aminopyridine (4-AP) | |
| 1 BaCl2 | |
| Bubble with 95% O2 / 5% CO2 | Adjust pH to 7.3 with KOH |
| pH 7.2, ~320 mOsm | Osmolarity ~300 mOsm |
Reference for solutions:
4.2.3. Patch-Clamp Recording and Data Acquisition
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a selected cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Series Resistance: Compensate for series resistance (typically 60-80%) to minimize voltage-clamp errors.
-
Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 1-2 kHz and sample at 5-10 kHz.
4.2.4. Voltage-Clamp Protocols
-
Protocol 1: Standard Activation of Ih
-
Hold the cell at a depolarized potential where HCN channels are closed (e.g., -40 mV).
-
Apply hyperpolarizing voltage steps in 10 mV increments (e.g., from -50 mV to -140 mV) for a duration sufficient to reach steady-state activation (typically 2-5 seconds).
-
Follow with a depolarizing step to a fixed potential (e.g., -120 mV) to record tail currents, which can be used to determine the voltage-dependence of activation.
-
-
Protocol 2: Investigating Use-Dependent Block
-
Hold the cell at a holding potential of -40 mV.
-
Apply a train of repetitive hyperpolarizing pulses (e.g., to -120 mV for 500 ms) at a specific frequency (e.g., 1 Hz).
-
Record the peak current amplitude during each pulse to observe the development of use-dependent block by this compound.
-
4.2.5. Application of this compound
-
Apply this compound via a perfusion system to allow for rapid solution exchange.
-
First, record baseline currents in the control extracellular solution.
-
Then, perfuse the cell with the this compound-containing extracellular solution and repeat the voltage protocols.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
Data Analysis
-
Current Amplitude: Measure the steady-state current amplitude at the end of the hyperpolarizing voltage step.
-
Activation Kinetics: Fit the rising phase of the Ih current with a single or double exponential function to determine the activation time constant(s).
-
Voltage-Dependence of Activation: Normalize the tail current amplitudes to the maximal tail current and plot them against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
Dose-Response Analysis: Plot the percentage of current inhibition as a function of this compound concentration. Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.
-
Use-Dependency: Plot the normalized peak current amplitude against the pulse number in the train to visualize the rate and extent of use-dependent block.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization using patch-clamp electrophysiology.
References
- 1. Regulation of Gating and Rundown of HCN Hyperpolarization-activated Channels by Exogenous and Endogenous PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HCN channels blocker | Hello Bio [hellobio.com]
Zatebradine for In-Vivo Cardiac Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatebradine is a potent bradycardic agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][] This specific action on the primary pacemaker of the heart leads to a dose-dependent reduction in heart rate without significantly affecting myocardial contractility or blood pressure.[3] These properties make this compound a valuable pharmacological tool for in-vivo cardiac studies in various animal models to investigate the physiological and pathophysiological roles of heart rate in cardiovascular diseases.
This document provides detailed application notes and protocols for the use of this compound in in-vivo cardiac research, summarizing effective dosages across different animal models and providing comprehensive experimental procedures.
Data Presentation: this compound Dosage and Effects
The following tables summarize the reported dosages of this compound and their observed effects on heart rate in commonly used animal models for cardiac research.
Table 1: this compound Dosage in Rats
| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |
| Intravenous (i.v.) | 0.05 - 5 mg/kg | Dose-dependent reduction. 0.5 mg/kg reduced HR from ~400 to ~350 bpm. | [4] |
Table 2: this compound Dosage in Mice
| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |
| Oral (via drinking water) | 5, 10, or 20 mg/kg/day | 10 mg/kg/day showed a significant heart rate-reducing effect. | [5] |
| Intraperitoneal (i.p.) | 0 - 20 mg/kg | Dose-dependent reduction from ~600 to ~200 bpm (ED50 = 1.8 mg/kg). |
Table 3: this compound Dosage in Dogs
| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |
| Intravenous (i.v.) | 0.1 - 1.5 mg/kg | Dose-dependent reduction; maximum effect at 0.75 mg/kg. | |
| Intravenous (i.v.) | 0.25 or 1.0 mg/kg | Significant slowing of ventricular rhythms. | |
| Intravenous (i.v.) | 0.5 mg/kg | Used to study effects on ventricular electrophysiology. |
Table 4: this compound Dosage in Rabbits
| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |
| Intravenous (i.v.) | Up to 0.75 mg/kg (incremental) | Decreased heart rate from ~279 to ~218 bpm. | |
| Intravenous (i.v.) | 150 and 750 µg/kg | Dose-dependent reduction in heart rate. |
Signaling Pathway and Mechanism of Action
This compound exerts its bradycardic effect by directly inhibiting the If current in the pacemaker cells of the sinoatrial node. The If current, carried primarily by Na+ and K+ ions through HCN channels, is crucial for the spontaneous diastolic depolarization phase of the action potential. By blocking these channels, this compound slows the rate of diastolic depolarization, thus extending the time to reach the threshold for the next action potential and consequently reducing the heart rate.
Caption: Mechanism of action of this compound on the sinoatrial node.
Experimental Protocols
Protocol 1: Intravenous (i.v.) Administration of this compound in Rats
1. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal restrainer for rats
-
Warming pad or lamp
-
25-27G sterile needles and 1 ml syringes
-
Animal scale
2. This compound Solution Preparation:
-
This compound hydrochloride is soluble in water.
-
Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/ml concentration, dissolve 10 mg of this compound hydrochloride in 10 ml of sterile saline.
-
The final injection volume should not exceed 5 ml/kg for a bolus injection.
3. Animal Preparation:
-
Acclimatize rats to the laboratory environment for at least one week before the experiment.
-
Weigh the rat on the day of the experiment to accurately calculate the dose.
-
To facilitate vasodilation of the tail veins, warm the rat using a heating pad or a warming lamp for a short period.
4. Intravenous Injection Procedure:
-
Place the rat in an appropriate restrainer, ensuring the tail is accessible.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub or by a test injection of a small volume of saline.
-
Administer the calculated volume of this compound solution slowly over 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
5. Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions.
-
Record heart rate and other cardiovascular parameters using appropriate instrumentation (e.g., ECG, telemetry).
Protocol 2: Oral Gavage Administration of this compound in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., distilled water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)
-
Appropriately sized gavage needles for mice (e.g., 20-22G, 1.5 inches with a rounded tip)
-
1 ml syringes
-
Animal scale
2. This compound Suspension/Solution Preparation:
-
Based on the chosen vehicle, prepare the this compound formulation to the desired concentration. For example, to dose 10 mg/kg in a 25g mouse with an administration volume of 10 ml/kg (0.25 ml), the required concentration is 1 mg/ml.
-
Ensure the solution or suspension is homogenous before administration.
3. Animal Handling and Gavage Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.
-
Firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administer the calculated volume of the this compound formulation slowly.
-
Gently remove the gavage needle.
4. Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Monitor heart rate at predetermined time points using suitable methods (e.g., tail-cuff plethysmography, telemetry).
Experimental Workflow
The following diagram outlines a typical workflow for an in-vivo cardiac study involving this compound administration.
Caption: General workflow for in-vivo cardiac studies with this compound.
Conclusion
This compound is a well-characterized and selective If current inhibitor, making it an invaluable tool for investigating the role of heart rate in cardiac physiology and pathology. The provided dosages, protocols, and workflows offer a comprehensive guide for researchers to effectively design and execute in-vivo studies using this compound in various animal models. Adherence to appropriate animal handling and experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. This compound | HCN channels blocker | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Histologic lesions associated with intravenous infusions of large volumes of isotonic saline solution in rats for 30 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal Saline – Rat Guide [ratguide.com]
Application Notes and Protocols for Zatebradine Stock Solution Preparation in Cell Culture
Introduction
Zatebradine is a potent and selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with IC₅₀ values in the low micromolar range for HCN1, HCN2, HCN3, and HCN4 isoforms[1][2]. It is a valuable tool for researchers investigating the physiological roles of HCN channels in various cellular processes, including cardiac pacemaking and neuronal excitability[3][4]. This document provides detailed protocols for the preparation of this compound stock solutions for use in in-vitro cell culture experiments. Two common forms of this compound are available: this compound (free base) and this compound hydrochloride. The appropriate solvent and handling procedures are crucial for obtaining accurate and reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for both this compound and this compound hydrochloride.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₂₆H₃₆N₂O₅[5] | C₂₆H₃₆N₂O₅ • HCl |
| Molecular Weight | 456.57 g/mol | 493.04 g/mol |
| Appearance | Crystalline solid | White powder |
| Solubility | - DMSO: ≥ 50 mg/mL (109.51 mM)- Ethanol: 100 mg/mL (219.02 mM; requires sonication) | - Water: 100 mM or >10 mg/mL- PBS (pH 7.2): 10 mg/mL- DMSO: 20 mg/mL- DMF: 25 mg/mL |
| Storage (Solid Form) | -20°C for 3 years, 4°C for 2 years | 2-8°C, desiccated |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | -20°C for up to one month |
Signaling Pathway of this compound Action
Caption: this compound blocks HCN channels, preventing ion flow and altering cellular excitability.
Experimental Protocols
This section provides a step-by-step methodology for preparing a 10 mM this compound stock solution in DMSO, a common solvent for cell culture applications. This protocol is applicable to this compound free base. For this compound hydrochloride, sterile water or PBS can be used as the solvent.
Materials:
-
This compound (free base) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 456.57 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock solution: Mass = 10 * 456.57 * 0.001 = 4.57 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tube.
-
-
Dissolve the this compound in DMSO:
-
Add the desired volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store the stock solution:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions:
For cell culture experiments, the high-concentration stock solution must be diluted to the final desired working concentration in the cell culture medium.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the final working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Gently mix the final working solution before adding it to your cell culture.
-
It is advisable to prepare fresh working solutions for each experiment and use them on the same day .
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H36N2O5 | CID 65637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Zatebradine in Studying Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Zatebradine is a bradycardic agent that has been instrumental in the study of cardiac arrhythmias. Its primary mechanism of action is the selective inhibition of the hyperpolarization-activated current (If), also known as the "funny" current, which is crucial for the spontaneous diastolic depolarization in the sinoatrial (SA) node.[1][2] This inhibition leads to a dose-dependent reduction in heart rate.[3][4] Beyond its effect on the SA node, this compound also exhibits Class III antiarrhythmic properties by blocking the human ether-à-go-go-related gene (hERG) channel and the rapidly activating delayed rectifier potassium current (IKr), as well as the hKv1.5 channel, which corresponds to the ultrarapid delayed rectifier potassium current (IKur).[5] This blockade prolongs the action potential duration (APD) in cardiac tissues, a hallmark of Class III antiarrhythmic agents.
These dual actions make this compound a valuable tool for researchers studying various aspects of cardiac electrophysiology and arrhythmia mechanisms. It can be utilized in a range of in vitro and in vivo models to investigate sinus node function, atrial and ventricular arrhythmias, and the underlying ionic currents.
Data Presentation
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species/Cell Line | Preparation | Concentration/Dose | Effect | Reference |
| hKv1.5 Inhibition (KD) | Human | Ltk- cells | 1.86 ± 0.14 µmol/L | Inhibition of the ultrarapid delayed rectifier K+ current | |
| Action Potential Duration (APD) | Guinea Pig | Papillary Muscles | Not Specified | Prolongation | |
| Action Potential Duration (APD) | Rabbit | Purkinje Fibers | Not Specified | Prolongation | |
| Action Potential Duration at 30% Repolarization (APD30) | Canine | Purkinje Fibers | Dose-dependent | Increase | |
| Action Potential Duration at 50% Repolarization (APD50) | Canine | Purkinje Fibers | Dose-dependent | Increase | |
| Action Potential Duration at 90% Repolarization (APD90) | Canine | Purkinje Fibers | Dose-dependent | Increase |
Table 2: In Vivo Electrophysiological and Hemodynamic Effects of this compound
| Parameter | Species | Model | Dose | Effect | Reference |
| Heart Rate | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 150 and 750 µg/kg, i.v. | Dose-dependent reduction | |
| Left Ventricular Pressure | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 150 and 750 µg/kg, i.v. | No change | |
| (+)dp/dtmax | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 150 and 750 µg/kg, i.v. | No change | |
| Incidence of Ventricular Fibrillation | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 750 µg/kg, i.v. | Reduction from 36% to 18% | |
| Left Ventricular Effective Refractory Period (ERP) | Canine | Conscious, Myocardial Infarction | 0.5 mg/kg, i.v. | Increase | |
| Sustained Ventricular Tachycardia (SVT) Reinduction | Canine | Conscious, Myocardial Infarction | 0.5 mg/kg, i.v. | Prevented in 1 of 8 dogs | |
| Sinus Node Automaticity (IC50) | Canine | Anesthetized | 0.23 mg/kg | Inhibition | |
| AV Nodal Conduction (EC50) | Canine | Anesthetized | 0.58 mg/kg | Inhibition | |
| Atrial Effective Refractory Period (EC50) | Canine | Anesthetized | 0.69 mg/kg | Lengthening | |
| Ventricular Action Potential Duration (EC50) | Canine | Anesthetized | 0.76 mg/kg | Lengthening |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on hKv1.5 Channels
This protocol describes the methodology for studying the effects of this compound on cloned human cardiac K+ delayed rectifier currents (hKv1.5) expressed in a mammalian cell line.
1. Cell Culture and Transfection:
- Culture Ltk- cells (or other suitable mammalian cell lines like CHO or HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Transfect the cells with the coding sequence for the hKv1.5 channel using a suitable transfection reagent.
- Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
- Plate the transfected cells onto glass coverslips for electrophysiological recording 24-48 hours post-transfection.
2. Electrophysiological Recording (Whole-Cell Patch-Clamp):
- Prepare the external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).
- Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
- Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
- Establish a gigaohm seal and obtain the whole-cell configuration.
- Record hKv1.5 currents using a suitable voltage-clamp protocol. A typical protocol to elicit hKv1.5 currents involves holding the cell at -80 mV and applying depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments).
3. Drug Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
- Apply this compound to the recording chamber via a perfusion system.
- Record currents in the presence of different concentrations of this compound to determine its effects on current amplitude, kinetics, and voltage-dependence.
4. Data Analysis:
- Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD).
- Investigate the voltage- and use-dependency of the block.
Protocol 2: In Vivo Model of Ischemia-Induced Arrhythmia in Anesthetized Rabbits
This protocol outlines the procedure for inducing ventricular arrhythmias through coronary artery ligation in anesthetized rabbits to study the antiarrhythmic effects of this compound.
1. Animal Preparation and Anesthesia:
- Anesthetize New Zealand White rabbits with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine, or isoflurane).
- Intubate the rabbit and provide mechanical ventilation.
- Monitor vital signs, including ECG, blood pressure, and heart rate, throughout the experiment.
2. Surgical Procedure:
- Perform a left thoracotomy to expose the heart.
- Identify the left circumflex coronary artery.
- Place a suture around the artery to allow for reversible occlusion.
3. Induction of Ischemia and Arrhythmia Monitoring:
- Ligate the coronary artery to induce myocardial ischemia.
- Continuously record the ECG to monitor for the development of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
- The ischemic period is typically maintained for a set duration (e.g., 20 minutes).
4. Drug Administration:
- Administer this compound (e.g., 150 and 750 µg/kg) intravenously a set time before coronary artery ligation.
- A control group should receive a vehicle solution.
5. Data Analysis:
- Quantify the incidence and duration of different types of arrhythmias in the control and this compound-treated groups.
- Analyze hemodynamic parameters (heart rate, blood pressure) before, during, and after ischemia.
Protocol 3: Conscious Canine Model of Ventricular Tachycardia
This protocol describes a model of sustained ventricular tachycardia (SVT) induced by programmed electrical stimulation in conscious dogs with a healed myocardial infarction, which can be used to evaluate the antiarrhythmic efficacy of this compound.
1. Surgical Creation of Myocardial Infarction:
- Under general anesthesia and sterile surgical conditions, ligate the left anterior descending (LAD) coronary artery to create a myocardial infarction.
- Allow the animals to recover for a period of 3 to 7 days. This allows for the development of a stable arrhythmogenic substrate.
2. Electrophysiological Study:
- The conscious dog is placed in a sling.
- Introduce electrode catheters into the heart via peripheral veins for recording intracardiac electrograms and for programmed electrical stimulation.
- Perform programmed electrical stimulation from the right ventricle to induce SVT. This typically involves delivering a train of stimuli followed by one or more premature stimuli.
3. Drug Testing:
- Once a stable and reproducible SVT can be induced, administer this compound (e.g., 0.5 mg/kg) intravenously.
- After drug administration, repeat the programmed electrical stimulation protocol to assess the ability of this compound to prevent the reinduction of SVT.
4. Data Analysis:
- Compare the inducibility of SVT before and after this compound administration.
- Measure electrophysiological parameters such as the ventricular effective refractory period (VERP) and the cycle length of the induced tachycardia.
Mandatory Visualization
Caption: Dual mechanisms of action of this compound.
References
- 1. Induction and the possible mechanism of ventricular tachycardia after catheter ablation with direct current shocks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-integration.org [bio-integration.org]
- 3. Reproducibility of the model of induced ventricular tachycardia in conscious dogs with infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a sinus node inhibitor on the normal and failing rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electropharmacology of the bradycardic agents alinidine and this compound (UL-FS 49) in a conscious canine ventricular arrhythmia model of permanent coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating HCN Channel Activity Using Zatebradine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zatebradine, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, to isolate and study HCN channel activity. This document includes detailed protocols for electrophysiological experiments, quantitative data on this compound's efficacy, and a discussion of its mechanism of action and potential off-target effects.
Introduction to this compound and HCN Channels
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP).[1][] They conduct a mixed sodium and potassium inward current, termed If in the heart and Ih in neurons, which plays a crucial role in regulating cellular excitability, including cardiac pacemaking, neuronal rhythmicity, and dendritic integration.[1][3][4]
This compound (UL-FS 49) is a bradycardic agent that acts as a use-dependent blocker of HCN channels. It accesses its binding site within the pore of the channel when it is in the open state. While it is an effective tool for studying HCN channel function, it is important to note that this compound is generally considered non-selective among the four HCN isoforms (HCN1-4).
Mechanism of Action
This compound blocks HCN channels by entering the channel pore from the intracellular side when the channel is open. This "open-channel block" is use-dependent, meaning the degree of block increases with more frequent channel activation (i.e., with trains of hyperpolarizing pulses). The drug does not significantly alter the voltage-dependence or the activation kinetics of the channels. Recovery from the block is faster with this compound compared to some other HCN channel blockers like cilobradine.
Quantitative Data: this compound Potency
The inhibitory potency of this compound on HCN channels is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound against various HCN channel isoforms. It is important to note that experimental conditions, such as the expression system and recording solutions, can influence these values.
| HCN Isoform | Reported IC50 (µM) | Expression System/Cell Type | Reference |
| Mean (non-selective) | 1.96 | Not specified | |
| hHCN1 | 1.83 ± 0.39 | HEK293 | |
| hHCN2 | 2.21 ± 0.21 | HEK293 | |
| hHCN3 | 1.90 ± 0.13 | HEK293 | |
| hHCN4 | 1.88 ± 0.12 | HEK293 | |
| hHCN4 | 4.4 ± 0.4 | Xenopus oocytes |
Off-Target Effects
While this compound is a potent HCN channel blocker, researchers should be aware of its potential off-target effects, particularly at higher concentrations. This compound has been shown to block the human cardiac potassium channel hKv1.5 (an ultrarapid delayed rectifier K+ current, IKur) with an apparent dissociation constant (KD) of 1.86 µM. This action can prolong the cardiac action potential duration. Therefore, it is crucial to use the lowest effective concentration of this compound to minimize off-target effects and to consider appropriate control experiments.
Experimental Protocols
The following are generalized protocols for using this compound to isolate and characterize HCN channel activity using whole-cell patch-clamp electrophysiology. These should be adapted based on the specific cell type and experimental question.
Protocol 1: Characterization of Ih/If Block in Native or Cultured Cells
Objective: To determine the effect of this compound on native HCN currents in cells such as neurons or cardiomyocytes.
Materials:
-
Cell Preparation: Isolated cells (e.g., primary neurons, cardiomyocytes) or cultured cell lines endogenously expressing HCN channels.
-
External Solution (in mM): 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, 5 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. (Note: The high external K+ concentration helps to increase the size of the inward HCN current).
-
Internal Solution (in mM): 130 KCl, 10 NaCl, 1 EGTA, 0.5 MgCl2, 5 HEPES, 5 MgATP, pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in DMSO or water. Store at -20°C.
-
Patch-clamp setup: Amplifier, digitizer, microscope, and micromanipulator.
Procedure:
-
Establish a stable whole-cell patch-clamp recording from the cell of interest.
-
Record baseline Ih/If currents. A typical voltage protocol to elicit HCN currents involves holding the cell at a depolarized potential (e.g., -40 mV) where the channels are closed, and then applying a series of hyperpolarizing voltage steps (e.g., from -60 mV to -130 mV in 10 mV increments) for a sufficient duration to allow for current activation.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution. A range of concentrations (e.g., 0.1 µM to 30 µM) is recommended to generate a dose-response curve.
-
Perfuse the cell with the this compound-containing external solution.
-
Repeat the voltage-clamp protocol at steady-state block (typically after 3-5 minutes of perfusion).
-
To assess use-dependency, apply a train of hyperpolarizing pulses (e.g., to -120 mV for 1 second, repeated at 1 Hz) in the presence and absence of the drug.
-
Wash out the drug with the control external solution to check for reversibility of the block.
Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing steps.
-
Plot the current-voltage (I-V) relationship before and after drug application.
-
Calculate the percentage of current block at each concentration and fit the data to a Hill equation to determine the IC50.
Protocol 2: Investigating Isoform Specificity in a Heterologous Expression System
Objective: To compare the blocking effect of this compound on different HCN channel isoforms expressed in a cell line like HEK293.
Materials:
-
Cell Culture: HEK293 cells transiently or stably transfected with plasmids encoding individual human HCN isoforms (HCN1, HCN2, HCN3, or HCN4). Co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.
-
Solutions and Equipment: Same as in Protocol 1.
Procedure:
-
Culture and transfect HEK293 cells with the desired HCN isoform cDNA.
-
Perform whole-cell patch-clamp recordings from transfected (e.g., GFP-positive) cells 24-48 hours post-transfection.
-
Follow the same electrophysiological recording and drug application procedure as described in Protocol 1.
-
Repeat the experiment for each HCN isoform to be tested.
Data Analysis:
-
Determine the IC50 value for this compound on each HCN isoform.
-
Compare the dose-response curves to assess the degree of isoform selectivity.
Signaling Pathway Context
By blocking HCN channels, this compound directly impacts the "pacemaker" current that drives rhythmic activity. In cardiomyocytes, this leads to a slowing of the diastolic depolarization rate, resulting in a reduced heart rate (bradycardia). In neurons, blocking Ih can lead to hyperpolarization of the resting membrane potential, an increase in input resistance, and alterations in synaptic integration and repetitive firing.
Conclusion
This compound is a valuable pharmacological tool for the study of HCN channels. Its use-dependent, open-channel blocking mechanism allows for the effective isolation of If/Ih currents in a variety of experimental preparations. However, researchers must remain cognizant of its lack of isoform selectivity and potential off-target effects at higher concentrations. The protocols and data provided herein serve as a guide for the effective application of this compound in advancing our understanding of HCN channel physiology and pharmacology.
References
Zatebradine: A Pharmacological Tool for Neuroscience Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zatebradine is a potent pharmacological agent widely utilized in neuroscience research to investigate the physiological and pathophysiological roles of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. As a blocker of these channels, this compound provides a valuable tool to elucidate their contribution to neuronal excitability, synaptic plasticity, and rhythmic firing patterns. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Mechanism of Action
This compound is a potent inhibitor of all four isoforms of HCN channels (HCN1, HCN2, HCN3, and HCN4).[1][2][3][4] These channels are unique voltage-gated cation channels that are activated by membrane hyperpolarization and are permeable to both sodium (Na+) and potassium (K+) ions. The resulting inward current, termed Ih (or If in the heart), plays a crucial role in setting the resting membrane potential, dendritic integration, and synaptic transmission.[5] The activity of HCN channels is also modulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP), which binds to a cyclic nucleotide-binding domain (CNBD) on the channel's C-terminus, thereby enhancing its activation. This compound exerts its inhibitory effect by blocking the pore of the HCN channel, thus reducing the Ih current.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Overall) | 1.96 µM | Human | |
| IC50 (HCN1) | 1.83 µM | Human | |
| IC50 (HCN2) | 2.21 µM | Human | |
| IC50 (HCN3) | 1.90 µM | Human | |
| IC50 (HCN4) | 1.88 µM | Human | |
| Apparent Kd (cardiac pacemaker current) | 480 nM | Rabbit | |
| Apparent KD (hKv1.5) | 1.86 µM | Human |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing | Route | Key Findings | Reference |
| Male C57/Bl6-mice | 0-20 mg/kg | Intraperitoneal | Dose-dependent reduction in heart rate (ED50 = 1.8 mg/kg). | |
| Anesthetized Dogs | 0.1-1.5 mg/kg | Intravenous | Dose-dependent inhibition of sinus node automaticity (IC50 = 0.23 mg/kg). | |
| Anesthetized Dogs | 0.0625-0.25 mg/kg | Intravenous | Dose-related increase in cardiac cycle length and suppression of sinus node automaticity. | |
| Zebrafish Larvae | 30 µM | Immersion | Moderate reduction in average activity. |
Signaling Pathway
HCN Channel Signaling Pathway and Site of this compound Action.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps for recording Ih currents from cultured neurons and assessing the inhibitory effect of this compound.
1. Materials and Reagents:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2 (pH 7.4).
-
Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM phosphocreatine (pH 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Cultured Neurons: (e.g., hippocampal or cortical neurons).
-
Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
-
Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
2. Experimental Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated ACSF at a constant rate (e.g., 2 ml/min).
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Switch to voltage-clamp mode and hold the neuron at -60 mV.
-
To elicit Ih currents, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 1-2 seconds).
-
Record baseline Ih currents.
-
Prepare working concentrations of this compound by diluting the stock solution in ACSF. A typical concentration range to test is 0.1 µM to 30 µM.
-
Perfuse the recording chamber with the this compound-containing ACSF for a sufficient time to allow for drug equilibration (e.g., 5-10 minutes).
-
Repeat the voltage-step protocol to record Ih currents in the presence of this compound.
-
To determine the IC50, measure the peak Ih current amplitude at a specific voltage step (e.g., -120 mV) before and after application of different concentrations of this compound.
-
Wash out the drug by perfusing with ACSF for 10-15 minutes and record recovery of the Ih current.
Workflow for Patch-Clamp Electrophysiology.
Protocol 2: In Vivo Zebrafish Larvae Locomotor Activity Assay
This protocol outlines a method to assess the effect of this compound on the locomotor activity of zebrafish larvae.
1. Materials and Reagents:
-
Zebrafish Larvae: 6-7 days post-fertilization (dpf).
-
E3 Embryo Medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4.
-
This compound Stock Solution: 40 mM in DMSO.
-
96-well plates.
-
Automated Video Tracking System.
2. Experimental Procedure:
-
Raise zebrafish larvae in E3 medium on a 14-hour light/10-hour dark cycle at 28.5°C.
-
At 6 dpf, individually place larvae into the wells of a 96-well plate containing 650 µL of E3 medium per well.
-
Acclimate the larvae in the video tracking system for at least 1 hour in the dark.
-
Prepare serial dilutions of this compound from the stock solution in E3 medium. A typical concentration range to test is 0.1 µM to 30 µM. Include a vehicle control (DMSO in E3 medium).
-
Administer the different concentrations of this compound or vehicle control to the wells.
-
Monitor and record the locomotor activity of the larvae using the automated video tracking system. A common paradigm is to use alternating light and dark periods (e.g., 10 minutes light, 10 minutes dark) to elicit photomotor responses.
-
Record data for a sufficient duration (e.g., 30-60 minutes) after drug administration.
-
Analyze the data to determine parameters such as total distance moved, velocity, and time spent active during both light and dark phases.
-
Compare the activity levels of this compound-treated larvae to the vehicle control group to assess the drug's effect on locomotor behavior.
References
Application Notes and Protocols for Zatebradine Administration in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Zatebradine, a selective If current inhibitor, in conscious dog models. The protocols and data presented are compiled from various preclinical studies to guide researchers in designing and executing similar experiments for cardiovascular research.
Introduction
This compound is a bradycardic agent that selectively inhibits the hyperpolarization-activated current (If) in the sinoatrial (SA) node.[1] This mechanism of action leads to a reduction in heart rate without significantly affecting other cardiovascular parameters, making it a valuable tool for studying heart rate modulation and its consequences.[2] Conscious dog models are frequently used in cardiovascular safety pharmacology and efficacy studies due to their physiological similarity to humans.
Mechanism of Action: If Current Inhibition
This compound exerts its primary effect by blocking the If current, which is crucial for the diastolic depolarization phase of the action potential in SA node cells.[3] This inhibition slows the rate of spontaneous depolarization, thereby reducing the heart rate.
This compound's Mechanism of Action
Quantitative Data Summary
The following tables summarize the hemodynamic and electrophysiological effects of intravenous (IV) this compound administration in conscious dogs as reported in various studies.
Table 1: Hemodynamic Effects of this compound in Conscious Dogs
| Dose (mg/kg IV) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Stroke Volume | Systemic Vascular Resistance | Cardiac Output | Reference |
| 0.25 | ↓ | ↔ | ↑ | ↔ | ↔ | [4] |
| 0.5 | ↓ | ↔ | ↑ | ↔ | ↔ | [4] |
| 1.0 | ↓↓ | ↔ | ↑↑ | ↔ | ↔ |
Arrow direction indicates the change from baseline (↓ Decrease, ↑ Increase, ↔ No significant change). Double arrows indicate a more pronounced effect.
Table 2: Electrophysiological Effects of this compound in Conscious and Anesthetized Dogs
| Dose (mg/kg IV) | PR Interval | AH Interval | QRS Duration | QT Interval | QTc Interval | Ventricular Effective Refractory Period | Reference |
| 0.25 | ↑ | ↑ | ↔ | ↑ | ↑ | ↔ | |
| 0.5 | No significant change | Not Reported | ↔ | ↔ | ↔ | ↑ | |
| 0.75 | ↑↑ | ↑↑ | ↔ | ↑↑ | ↑↑ | Not Reported | |
| 1.0 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Graded Doses | ↑ | Not Reported | ↔ | ↑ | ↔ | Not Reported |
Note: Some data were obtained from anesthetized dog models, as indicated in the references. QTc (Corrected QT interval) calculations can vary between studies.
Experimental Protocols
Animal Model and Preparation
-
Species: Beagle dogs are commonly used.
-
Health Status: Healthy, adult dogs of either sex.
-
Instrumentation: For comprehensive studies, dogs are often chronically instrumented for telemetry to measure ECG, blood pressure, and sometimes left ventricular pressure. This involves a surgical procedure to implant a telemetry transmitter. A recovery period of at least one week is necessary post-surgery.
This compound Administration Protocol
The following is a general protocol for intravenous administration of this compound in a conscious dog model.
Experimental Workflow for this compound Administration
Materials:
-
This compound hydrochloride
-
Sterile saline or other appropriate vehicle
-
Syringes and infusion pump (if applicable)
-
Catheters for intravenous access
Procedure:
-
Acclimatization: Allow the dog to acclimate to the study environment to minimize stress-related physiological changes.
-
Baseline Recording: Record baseline hemodynamic and electrophysiological data for a sufficient period (e.g., 30-60 minutes) before drug administration.
-
Dose Preparation: Prepare the required dose of this compound in a suitable vehicle. Doses typically range from 0.25 to 1.0 mg/kg.
-
Administration: Administer this compound intravenously. This can be a slow bolus injection over a few minutes or a continuous infusion, depending on the study design.
-
Post-administration Monitoring: Continuously monitor cardiovascular parameters for a predetermined period after administration to capture the onset, peak, and duration of the drug's effects. The electrophysiologic effects of this compound can be observed almost immediately after an IV bolus, reaching a steady state at around 15 minutes.
-
Data Analysis: Analyze the collected data, comparing post-administration values to the baseline. Statistical analysis should be performed to determine the significance of any observed changes.
Data Acquisition and Analysis
-
Hemodynamic Parameters: Heart rate, systolic and diastolic blood pressure, and mean arterial pressure are typically measured.
-
Electrophysiological Parameters: Standard ECG intervals such as PR, QRS, and QT are measured. The QT interval should be corrected for heart rate (QTc) using a validated formula for dogs (e.g., Van de Water's formula).
-
Data Reporting: Data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD).
Considerations and Troubleshooting
-
Anesthesia: While conscious models are preferred to avoid the confounding effects of anesthetics on the cardiovascular system, some studies may necessitate the use of anesthesia. The choice of anesthetic is critical as many can influence heart rate and blood pressure.
-
Autonomic Nervous System: The effects of this compound can be influenced by the state of the autonomic nervous system. In some experimental designs, autonomic blockade may be employed to isolate the direct effects of the drug.
-
Dose Selection: The dose of this compound should be carefully selected based on the desired level of heart rate reduction and the specific research question. Higher doses may lead to effects on atrioventricular conduction and ventricular repolarization.
-
Arrhythmia Models: In models of myocardial infarction-induced arrhythmias, this compound has not been shown to be effective in preventing sustained ventricular tachycardia. However, it has been shown to slow ectopic ventricular rhythms.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of heart rate in various physiological and pathophysiological conditions in conscious dog models. The protocols and data provided herein serve as a guide for researchers to design and conduct robust and reproducible experiments. Careful consideration of the experimental design, including dose selection and the use of appropriate controls, is essential for obtaining meaningful results.
References
- 1. This compound attenuates cyclic AMP-related positive chronotropic but not inotropic responses in isolated, perfused right atria of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of changing heart rate on electrophysiological and hemodynamic function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a specific bradycardic agent, alters the hemodynamic and left ventricular mechanical actions of levosimendan, a new myofilament calcium sensitizer, in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring Zatebradine's Effect on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the experimental techniques used to measure the effects of Zatebradine on cardiac action potential duration (APD). This compound, a potent bradycardic agent, primarily functions by inhibiting the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are responsible for the "funny" pacemaker current (If).[1][2][][4][5] However, it also exhibits effects on other cardiac ion channels that contribute to its overall electrophysiological profile, including the prolongation of APD. This document details the underlying mechanisms, provides step-by-step experimental protocols for key assays, presents quantitative data in a structured format, and includes visualizations of workflows and signaling pathways to guide researchers in accurately assessing the electrophysiological impact of this compound.
Mechanism of Action
This compound's primary mechanism is the blockade of HCN channels, which are crucial for generating the pacemaker current in the sinoatrial node. This inhibition slows the rate of diastolic depolarization, leading to a reduction in heart rate.
At higher concentrations, this compound also demonstrates "off-target" effects that influence APD. Notably, it acts as an open-channel blocker of the hKv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier K+ current (IKur). This block slows the repolarization phase (Phase 3) of the action potential, resulting in a dose-dependent increase in the action potential duration. This dual mechanism—slowing heart rate via HCN block and prolonging APD via K+ channel block—defines its complex cardiac electrophysiological profile.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in preclinical studies.
Table 1: this compound Potency on Ion Channels and Electrophysiological Parameters
| Parameter | Species/System | IC50 / EC50 | Notes | Source |
| HCN Channels (General) | - | 1.96 µM | General inhibitory concentration. | |
| hHCN1 | Human (HEK cells) | 1.83 µM | Blocks slow inward current. | |
| hHCN2 | Human (HEK cells) | 2.21 µM | Blocks slow inward current. | |
| hHCN4 | Human (HEK cells) | 1.88 µM | Blocks slow inward current. | |
| hKv1.5 (IKur) | Human (Ltk- cells) | 1.86 µM | Apparent KD; open-channel block. | |
| Sinus Node Automaticity | Anesthetized Dog | IC50: 0.23 mg/kg | Selective inhibition at low doses. | |
| AV Nodal Conduction (AH Interval) | Anesthetized Dog | EC50: 0.58 mg/kg | Lengthens atrioventricular conduction. | |
| Atrial Effective Refractory Period | Anesthetized Dog | EC50: 0.69 mg/kg | Increased by 31%. | |
| Action Potential Duration | Anesthetized Dog | EC50: 0.76 mg/kg | Significant increase at doses > 0.5 mg/kg. |
Table 2: Reported Effects of this compound on Action Potential Duration (APD)
| Preparation | Species | Parameter Measured | This compound Concentration/Dose | Observed Effect | Source |
| Ventricle (Monophasic AP) | Dog | APD | > 0.5 mg/kg (i.v.) | Significant increase | |
| Purkinje Fibers | Dog | APD30, APD50, APD90 | Dose-dependent | Increase in all APD parameters | |
| Purkinje Fibers | Rabbit | APD50, APD90 | 3 µM | Prolongation of APD | |
| Papillary Muscles | Guinea Pig | APD | Not specified | Prolongation of APD |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp on Isolated Cardiomyocytes
This protocol is the gold standard for measuring ionic currents and action potentials at the single-cell level. It allows for precise control of the membrane potential and extracellular environment.
Objective: To measure changes in action potential duration (APD50 and APD90) in single ventricular or Purkinje fiber myocytes following this compound application.
Materials:
-
Isolated cardiomyocytes (e.g., from canine Purkinje fibers or rabbit ventricle).
-
External Solution (Tyrode's): NaCl (137 mM), KCl (5.4 mM), CaCl2 (1.8 mM), MgCl2 (1 mM), HEPES (10 mM), Glucose (10 mM); pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: K-Aspartate (120 mM), KCl (20 mM), Mg-ATP (5 mM), GTP-Na (0.1 mM), HEPES (10 mM), EGTA (10 mM); pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software (e.g., pClamp).
-
Microscope and micromanipulators.
-
Perfusion system.
Methodology:
-
Cell Plating: Plate isolated cardiomyocytes in a recording chamber on the microscope stage.
-
Perfusion: Begin continuous perfusion (~2 mL/min) with the external solution at physiological temperature (35-37°C).
-
Pipette Formation: Pull borosilicate glass capillaries to achieve a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Mode Selection: Switch the amplifier to current-clamp mode.
-
Baseline Recording:
-
Allow the cell to stabilize for 5-10 minutes.
-
Elicit action potentials by injecting short (2-4 ms) depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Record at least 20 consecutive action potentials to establish a stable baseline.
-
-
This compound Application:
-
Switch the perfusion to an external solution containing the desired concentration of this compound (e.g., 1 µM, 3 µM, 10 µM).
-
Allow 5-10 minutes for the drug effect to reach a steady state.
-
-
Post-Drug Recording: Record another set of 20 consecutive action potentials under the drug's influence.
-
Washout: (Optional) Switch perfusion back to the control external solution to observe the reversibility of the effect.
-
Data Analysis:
-
For both baseline and drug conditions, measure the Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
Calculate the percentage change in APD50 and APD90.
-
Perform statistical analysis (e.g., paired t-test) to determine significance.
-
Protocol 2: Microelectrode Array (MEA) with iPSC-Cardiomyocytes
This higher-throughput method measures extracellular field potentials from a population of synchronously beating cardiomyocytes, providing a surrogate for APD known as the Field Potential Duration (FPD).
Objective: To assess the effect of this compound on the corrected Field Potential Duration (FPDc) in a monolayer of human iPSC-derived cardiomyocytes.
Materials:
-
MEA plates (e.g., 48- or 96-well) with integrated electrodes.
-
MEA recording system and analysis software.
-
Human iPSC-derived cardiomyocytes.
-
Cell culture medium.
-
This compound stock solution.
Methodology:
-
Cell Plating: Plate iPSC-cardiomyocytes onto the MEA plate and culture until a confluent, spontaneously beating monolayer is formed (typically 7-10 days).
-
System Acclimatization: Place the MEA plate in the recording system and allow it to acclimatize for 15-20 minutes at 37°C and 5% CO2.
-
Baseline Recording: Record the baseline spontaneous electrical activity from each well for 5-10 minutes. The software will detect key parameters, including beat period and FPD.
-
Compound Addition:
-
Prepare a dilution series of this compound in the culture medium.
-
Add the compound directly to the wells to achieve the final desired concentrations. Include vehicle control wells (e.g., 0.1% DMSO).
-
-
Post-Dose Recording: After a 15-20 minute incubation period, record the post-dose electrical activity for 5-10 minutes.
-
Data Analysis:
-
The analysis software will calculate the beat rate and FPD.
-
Correct the FPD for changes in beat rate using a correction formula (e.g., Fridericia's: FPDc = FPD / (Beat Period)1/3).
-
Generate concentration-response curves for the change in FPDc to determine the EC50 for APD prolongation.
-
Protocol 3: In Vivo Electrophysiology in Anesthetized Animals
This protocol assesses the drug's effect in a whole-animal context, accounting for autonomic tone and metabolic factors. The methodology is based on studies like those performed in anesthetized dogs.
Objective: To measure the effect of intravenous this compound administration on ventricular monophasic action potential duration (MAPD).
Materials:
-
Anesthetized and ventilated animal model (e.g., dog).
-
Surgical equipment for vascular access.
-
Multipolar electrophysiology catheters.
-
ECG and intracardiac recording system.
-
This compound for intravenous injection.
Methodology:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Monitor vital signs (ECG, blood pressure) continuously.
-
Catheter Placement: Under fluoroscopic guidance, introduce an electrophysiology catheter into the right ventricle via a femoral vein. Position the catheter tip against the endocardium to record a stable monophasic action potential (MAP).
-
Baseline Recording:
-
Pace the atria at a constant cycle length to ensure a consistent heart rate.
-
Record baseline ECG, intracardiac intervals (e.g., AH interval), and MAP signals for at least 15 minutes.
-
-
Drug Administration:
-
Administer incremental doses of this compound as an intravenous bolus (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mg/kg).
-
Allow the effects of each dose to reach a steady state, which for this compound is approximately 15 minutes.
-
-
Post-Dose Recording: After each dose, record all electrophysiological parameters for several minutes.
-
Data Analysis:
-
Measure the MAPD at 90% repolarization (MAPD90) from the recorded signals at baseline and after each dose.
-
Measure other relevant parameters like the QTc and AH intervals.
-
Plot the dose-response relationship for the change in MAPD90 and calculate the EC50.
-
Concluding Remarks
The choice of technique to measure this compound's effect on action potential duration depends on the specific research question. Patch-clamp offers unparalleled detail at the single-cell and single-channel level, making it ideal for mechanistic studies. MEA provides a higher-throughput assessment in a biologically relevant human cell model, suitable for screening and safety pharmacology. In vivo studies are essential for understanding the drug's integrated physiological effects in a complex biological system. By employing these detailed protocols, researchers can robustly characterize the electrophysiological profile of this compound and similar cardio-active compounds.
References
Zatebradine in High-Throughput Screening: Application Notes and Protocols for HCN Channel Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatebradine is a bradycardic agent known for its inhibitory effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels are crucial in regulating pacemaker activity in both cardiac and neuronal tissues, making them significant targets in drug discovery. This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel HCN channel modulators. The protocols described herein focus on a primary fluorescence-based membrane potential assay suitable for HTS, and a secondary, higher-fidelity automated electrophysiology assay for hit confirmation and characterization.
Introduction
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of ion channels that play a critical role in controlling rhythmic activity in the heart and central nervous system.[1] There are four known isoforms (HCN1-4) that can form homo- or heterotetramers, each with distinct biophysical properties.[2] The modulation of these channels presents a therapeutic strategy for various conditions, including cardiac arrhythmias and neurological disorders. This compound acts as a blocker of HCN channels, reducing the "funny" current (If) in the sinoatrial node, thereby decreasing heart rate.[3][4][5] Its well-characterized inhibitory profile makes it an ideal control compound in screening campaigns for new HCN channel modulators.
High-throughput screening (HTS) is a key strategy in modern drug discovery, enabling the rapid screening of large compound libraries. Cell-based assays are particularly valuable as they provide a more physiologically relevant context compared to biochemical assays. This document outlines two key HTS methodologies where this compound is used as a reference inhibitor.
Mechanism of Action of this compound on HCN Channels
This compound inhibits HCN channels by blocking the ion pore from the intracellular side in a use-dependent manner. This means that the channel must be in an open state for the drug to bind effectively. The binding of this compound reduces the inward flow of sodium and potassium ions that constitutes the If/Ih current, thereby slowing the rate of diastolic depolarization in pacemaker cells and reducing neuronal excitability.
The following diagram illustrates the signaling pathway of HCN channels and the inhibitory action of this compound.
References
- 1. Ionworks HT: a new high-throughput electrophysiology measurement platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IonWorks™ HT: A New High-Throughput Electrophysiology Measurement Platform | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Zatebradine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with zatebradine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in aqueous solutions?
This compound hydrochloride is reported to be soluble in water.[1] Different suppliers provide slightly varying data, with solubility in water cited as >10 mg/mL and 100 mM[1]. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL[2].
Q2: I'm having trouble dissolving this compound hydrochloride in my aqueous buffer. What are some initial troubleshooting steps?
If you are experiencing difficulty dissolving this compound hydrochloride, consider the following initial steps:
-
Gentle Heating: Gently warm the solution to aid dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Use a sonicator to provide mechanical agitation, which can help break down powder aggregates and enhance dissolution.
-
pH Adjustment: The solubility of this compound, which has a basic tertiary amine group, is likely pH-dependent. Decreasing the pH of the buffer may improve solubility. It is advisable to determine the optimal pH range for your specific experimental conditions.
-
Fresh Solution Preparation: Whenever possible, prepare and use this compound solutions on the same day. If storage is necessary, store solutions at -20°C for up to one month and ensure any precipitate is redissolved before use.
Q3: Can I use organic solvents to prepare my this compound stock solution?
Yes, preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer is a common strategy. This compound hydrochloride is soluble in several organic solvents.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL, 20 mg/mL |
| DMF | 25 mg/mL |
| Ethanol | 100 mg/mL (with sonication), 1 mg/mL |
Important: When using a stock solution, ensure the final concentration of the organic solvent in your aqueous buffer is low enough to not affect your experimental system.
Q4: My experiment requires a higher concentration of this compound in an aqueous buffer than I am able to achieve. What are some advanced solubility enhancement techniques?
For achieving higher concentrations, you can explore the use of co-solvents and other excipients. These are common in formulations for in vivo studies and can be adapted for in vitro experiments with careful validation.
-
Co-solvents: A mixture of solvents can significantly increase the solubility of poorly soluble compounds. A common formulation for this compound involves a combination of DMSO, PEG300, and Tween-80 in saline.
-
Cyclodextrins: These are used to form inclusion complexes with drug molecules, enhancing their aqueous solubility. A formulation using 10% DMSO and 90% (20% SBE-β-CD in saline) has been reported for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of an organic stock solution into aqueous buffer. | The drug has crashed out of solution due to the change in solvent polarity. | 1. Decrease the concentration of the stock solution. 2. Increase the volume of the aqueous buffer for dilution. 3. Add a small percentage of a co-solvent (e.g., DMSO, ethanol) to the final aqueous buffer. 4. Consider using a surfactant like Tween-80 in your buffer. |
| Cloudy solution or visible particles after supposed dissolution. | Incomplete dissolution or presence of insoluble impurities. | 1. Increase sonication time or use a probe sonicator for better energy transfer. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may slightly lower the final concentration. 3. Verify the purity of the this compound hydrochloride. |
| This compound precipitates out of solution over time. | The solution is supersaturated or unstable under the storage conditions. | 1. Prepare fresh solutions before each experiment. 2. If storage is unavoidable, store at -20°C in aliquots to minimize freeze-thaw cycles. 3. Before use, ensure the solution is brought to room temperature and that any precipitate has been redissolved (gentle warming and vortexing may be necessary). 4. Evaluate the stability of this compound in your specific buffer system over your experimental timeframe. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
Materials:
-
This compound hydrochloride (MW: 493.04 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sonicator (bath or probe)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 4.93 mg of this compound hydrochloride.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming (e.g., 37°C) can be applied concurrently.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately or store at -20°C.
Protocol 2: Preparation of this compound Solution using a DMSO Co-solvent System
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
For a final concentration of 10 µM this compound in PBS with 0.1% DMSO: a. Calculate the required volume of the DMSO stock solution. b. Add the calculated volume of the this compound stock to a tube containing the final volume of PBS minus the stock volume. c. It is crucial to add the DMSO stock to the PBS while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO should be kept as low as possible and a vehicle control (PBS with the same percentage of DMSO) should be included in your experiments.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Zatebradine Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the off-target effects of Zatebradine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bradycardic agent, meaning it slows the heart rate. Its primary mechanism of action is the inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the generation of pacemaker activity in the sinoatrial node of the heart.[1][2][3]
Q2: What are the main known off-target effects of this compound?
The principal off-target effects of this compound include:
-
Lack of HCN isoform selectivity: this compound does not effectively distinguish between the four HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4).[1][4] This can lead to effects in non-cardiac tissues where other HCN isoforms are expressed.
-
Blockade of hKv1.5 potassium channels: this compound has been shown to block the hKv1.5 potassium channel, which can contribute to prolongation of the cardiac action potential and potential proarrhythmic effects.
-
Visual disturbances: A significant side effect observed with this compound is visual disturbances, often described as phosphenes (flashes of light). This is believed to be caused by the blockade of HCN1 channels, which are expressed in the retina.
-
Proarrhythmic potential: At higher concentrations, this compound can induce arrhythmias. This is likely a consequence of its effects on multiple cardiac ion channels, including hKv1.5.
Q3: Why were the clinical trials for this compound discontinued?
The clinical development of this compound was halted primarily due to the high incidence of visual side effects.
Q4: Are there any structural analogs of this compound with improved selectivity?
Yes, research has focused on developing structural analogs of this compound with better isoform selectivity. For instance, the compound EC18, a rigid analog of this compound, has demonstrated a degree of selectivity for HCN4 over HCN1 and HCN2 channels.
Troubleshooting Guides
Issue 1: Unexpected Electrophysiological Findings in Cardiac Preparations
Symptom: You observe a prolongation of the action potential duration (APD) in your cardiac cell model that is more significant than expected from HCN channel blockade alone.
Possible Cause: This is likely due to the off-target blockade of the hKv1.5 potassium channel by this compound.
Troubleshooting Steps:
-
Confirm hKv1.5 Blockade: Perform a voltage-clamp experiment specifically to measure the current through hKv1.5 channels (IKur) in the presence and absence of this compound.
-
Dose-Response Analysis: Determine the IC50 of this compound for hKv1.5 in your experimental system to understand the concentration at which this off-target effect becomes prominent.
-
Consider a More Selective Compound: If the hKv1.5 blockade interferes with your experimental goals, consider using a more selective HCN channel blocker, if available, or a lower concentration of this compound that minimizes this off-target effect.
-
Computational Modeling: Utilize in silico cardiac cell models to simulate the combined effects of HCN and hKv1.5 blockade to better understand your experimental results.
Issue 2: Observing Neuronal Effects or Visual System Anomalies in Animal Models
Symptom: In vivo studies with this compound result in behavioral changes, altered neuronal firing patterns, or evidence of visual disturbances in animal models.
Possible Cause: These effects are likely due to the non-selective inhibition of HCN isoforms, particularly HCN1, which is highly expressed in the brain and retina.
Troubleshooting Steps:
-
HCN Isoform Expression Profiling: Characterize the expression levels of different HCN isoforms in your tissue of interest to understand the potential for off-target effects.
-
Retinal Electrophysiology: If visual disturbances are suspected, perform electroretinography (ERG) to assess retinal function in the presence of this compound.
-
Use Isoform-Selective Knockout Models: If available, use animal models with specific HCN isoforms knocked out to dissect the contribution of each isoform to the observed phenotype.
-
Consider a Brain-Impermeant Analog: If the central nervous system effects are confounding your cardiovascular research, investigate whether a peripherally restricted analog of this compound is available.
Data Presentation
Table 1: this compound Activity at On- and Off-Target Ion Channels
| Target | Reported IC50 / KD | Channel Type | Implication | Reference(s) |
| HCN Channels (general) | 1.96 µM (IC50) | Cation Channel | On-Target Effect (Bradycardia) | |
| hKv1.5 | 1.86 ± 0.14 µM (KD) | Potassium Channel | Off-Target Effect (Action Potential Prolongation, Proarrhythmia) | |
| HCN1, HCN2, HCN4 | Not reported to be selective | Cation Channel | Off-Target Effect (Lack of isoform selectivity leading to neuronal and visual effects) |
Experimental Protocols
Protocol 1: Assessing this compound Selectivity for HCN Isoforms using Patch-Clamp Electrophysiology
Objective: To determine the IC50 of this compound for different HCN channel isoforms (HCN1, HCN2, HCN4) expressed heterologously in a cell line.
Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transiently transfect the cells with plasmids encoding the desired human HCN isoform (e.g., hHCN1, hHCN2, or hHCN4). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for channel expression.
-
-
Electrophysiology:
-
Use the whole-cell patch-clamp technique to record currents from single transfected cells.
-
Internal Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
External Solution (in mM): 130 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Voltage Protocol: From a holding potential of -40 mV, apply hyperpolarizing voltage steps in 10 mV increments from -50 mV to -140 mV for 2-4 seconds to activate the HCN channels.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at a specific voltage step (e.g., -120 mV) for each this compound concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Evaluating the Proarrhythmic Risk of this compound using the Comprehensive in Vitro Proarrhythmia Assay (CiPA) Framework
Objective: To assess the potential of this compound to induce cardiac arrhythmias using a multi-faceted in vitro approach.
Methodology:
-
Ion Channel Screening:
-
Perform automated patch-clamp experiments to determine the IC50 values of this compound on a panel of key cardiac ion channels, including hERG (Kv11.1), Nav1.5 (late and peak), Cav1.2, KvLQT1/minK (IKs), and Kir2.1 (IK1), in addition to HCN4 and hKv1.5.
-
-
In Silico Modeling:
-
Integrate the IC50 data into a computational model of the human ventricular cardiomyocyte.
-
Simulate the effects of a range of clinically relevant concentrations of this compound on the action potential.
-
Calculate a "Torsade Metric Score" to predict the proarrhythmic risk.
-
-
Human Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Studies:
-
Culture spontaneously beating hiPSC-CMs.
-
Use microelectrode array (MEA) or voltage-sensitive dyes to record extracellular field potentials or action potentials.
-
Expose the hiPSC-CMs to different concentrations of this compound and observe for any proarrhythmic events, such as early afterdepolarizations (EADs) or irregular beating.
-
Visualizations
Caption: this compound's on- and off-target signaling pathways.
Caption: Troubleshooting workflow for this compound's off-target effects.
Caption: Logical relationships of this compound's effects.
References
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
Zatebradine Ion Channel Pharmacology: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Zatebradine on ion channels. The following information is intended to help users navigate unexpected experimental outcomes and refine their research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a potent blocker of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2][3] It exhibits similar potency across the four HCN channel isoforms (HCN1-4).[2][4] The blocking action of this compound on HCN channels is a key factor in its bradycardic (heart rate-lowering) effects.
Q2: I'm observing a prolongation of the action potential duration (APD) in my cardiac myocyte recordings. Isn't this compound supposed to be selective for HCN channels?
While this compound is a potent HCN channel blocker, it is not entirely selective and has known off-target effects on other ion channels, particularly potassium channels. Specifically, this compound has been shown to block the hKv1.5 channel, which contributes to the outward potassium current (IK). This inhibition of potassium efflux can delay repolarization and thus prolong the action potential duration. At higher concentrations, this compound can also lengthen the refractory period in both the atria and ventricles.
Q3: My results show a decreased atrioventricular (AV) conduction. Is this an expected effect of this compound?
Yes, at higher doses, this compound can inhibit AV nodal conduction. This effect is characterized by an increase in the AH interval (the time from the earliest atrial activation to the earliest ventricular activation) observed in His bundle recordings. While low doses of this compound selectively target the sinus node, higher concentrations can impact other parts of the cardiac conduction system.
Q4: Could this compound be affecting sodium or calcium channels in my preparation?
This compound has been reported to have little to no activity on L-type Ca2+ currents. However, studies on its close structural analog, Ivabradine, have shown inhibition of voltage-gated sodium channels (Nav1.5) at micromolar concentrations. Given the structural similarity, it is plausible that this compound could also have an inhibitory effect on sodium channels, which might contribute to unexpected electrophysiological findings.
Troubleshooting Guide
Issue: Unexpected prolongation of action potential duration (APD) or changes in cardiac repolarization.
-
Possible Cause 1: Off-target block of potassium channels.
-
Troubleshooting Step: this compound is known to block hKv1.5 and potentially other delayed rectifier potassium channels. Consider the concentration of this compound you are using. The IC50 for hKv1.5 block is in a similar range to that for HCN channels.
-
Recommendation: Perform control experiments with known selective blockers of the specific potassium channels expressed in your preparation to isolate the effect of this compound. If possible, use a lower concentration of this compound that is still effective for HCN block but has minimal effects on potassium channels.
-
-
Possible Cause 2: Alterations in experimental conditions.
-
Troubleshooting Step: Review your experimental protocol for consistency, especially regarding temperature and pacing frequency. The blocking effect of some channel blockers can be state- or use-dependent.
-
Recommendation: Maintain a consistent temperature and use a standardized pacing protocol throughout your experiments to ensure reproducibility.
-
Issue: Inconsistent or weaker-than-expected block of HCN channels.
-
Possible Cause: Suboptimal experimental parameters for HCN channel activation.
-
Troubleshooting Step: HCN channels are activated by hyperpolarization. Ensure your voltage-clamp protocol includes a sufficiently hyperpolarizing step to fully activate the HCN channels.
-
Recommendation: Review the voltage-dependence of the specific HCN isoforms present in your experimental model and adjust your voltage protocol accordingly.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on various ion channels.
| Target Ion Channel | Species/Expression System | IC50 / KD | Reference |
| HCN Channels (general) | Not specified | 1.96 µM (IC50) | |
| hHCN1 | Human (HEK293 cells) | 1.83 µM (IC50) | |
| hHCN2 | Human (HEK293 cells) | 2.21 µM (IC50) | |
| hHCN3 | Human (HEK293 cells) | 1.90 µM (IC50) | |
| hHCN4 | Human (HEK293 cells) | 1.88 µM (IC50) | |
| hKv1.5 | Human (Ltk- cells) | 1.86 µM (KD) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects
This protocol provides a general framework for recording ion channel activity in isolated cells.
-
Cell Preparation:
-
Isolate and culture the cells of interest (e.g., cardiac myocytes, neurons, or a cell line heterologously expressing the ion channel of interest).
-
Ensure cells are healthy and at an appropriate confluence for recording.
-
-
Solutions:
-
External Solution: Prepare an external solution appropriate for the ion channel being studied (e.g., Tyrode's solution for cardiac myocytes). The composition should be optimized to isolate the current of interest.
-
Internal Solution: Prepare an internal solution for the patch pipette with a composition that mimics the intracellular environment and is suitable for recording the target ion channel.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or water). It is recommended to prepare fresh solutions daily.
-
-
Recording Procedure:
-
Position the cell-containing coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol designed to activate the ion channel of interest. For HCN channels, this will involve hyperpolarizing voltage steps.
-
Record baseline currents in the absence of the drug.
-
Apply this compound at the desired concentration by perfusing the recording chamber.
-
Record currents in the presence of this compound until a steady-state effect is observed.
-
Wash out the drug with the control external solution to observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude and other relevant kinetic parameters before, during, and after drug application.
-
Construct concentration-response curves to determine the IC50 of this compound for the target ion channel.
-
Visualizations
Caption: Primary mechanism of this compound action on HCN channels.
References
Zatebradine Stability and Degradation: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Zatebradine in long-term experiments. Due to the limited publicly available stability data specific to this compound, this guide leverages comprehensive data from forced degradation studies of its close structural analog, Ivabradine. It is presumed that this compound may exhibit similar degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
For long-term storage, this compound hydrochloride powder should be stored at 2-8°C and desiccated. When in solution, it is recommended to prepare solutions fresh. If storage is necessary, solutions can be stored at -20°C for up to one month.
Q2: What are the main degradation pathways for this compound based on studies of its analog, Ivabradine?
Based on forced degradation studies of Ivabradine, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis (Acidic and Basic): Degradation is observed in both acidic and basic environments.
-
Oxidation: this compound is expected to degrade in the presence of oxidizing agents.
-
Photolysis: Exposure to light can lead to the formation of degradation products.
-
Thermal Stress: Elevated temperatures can induce degradation.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been detailed in the available literature, studies on Ivabradine have identified several degradation products under forced conditions. These can be used as a reference for potential this compound degradants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over time. | Hydrolysis or photolytic degradation. | - Prepare fresh solutions for each experiment. - If storage is unavoidable, store aliquots at -20°C for no longer than one month and protect from light. - Use amber vials or cover containers with aluminum foil to minimize light exposure. |
| Appearance of unknown peaks in HPLC analysis of stored this compound samples. | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products and their retention times. - Use a stability-indicating HPLC method capable of resolving this compound from its potential degradants. |
| Inconsistent experimental results with this compound. | Degradation of the compound due to experimental conditions (e.g., pH of buffer, exposure to light). | - Ensure the pH of all solutions is within a stable range for this compound (near neutral is often a good starting point). - Minimize the exposure of experimental setups to direct light. |
Quantitative Data Summary
The following table summarizes the degradation products identified for Ivabradine in forced degradation studies, which may serve as a guide for potential this compound degradation.
Table 1: Summary of Ivabradine Degradation Products Identified in Forced Degradation Studies [1][2][3][4][5]
| Stress Condition | Identified Degradation Products (Molecular Formula) |
| Acid Hydrolysis (HCl) | C27H40ClN2O7, C27H39ClN2O6, C27H37ClN2O5 |
| Alkaline Hydrolysis (NaOH) | C27H38N2O6 |
| Oxidative (H2O2) | C15H21N2O4, C27H34N2O6, C16H24N2O3, C27H36N2O6 |
| Photolytic (UV light) | C15H22N2O3, C16H24N2O4, C27H36N2O6, C26H34N2O5 |
Experimental Protocols
Forced Degradation Study Protocol (Based on Ivabradine Studies)
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl and incubate at 80°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3%, 7.5%, and 15% hydrogen peroxide (H₂O₂) and incubate at 80°C for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in a suitable solvent like deionized water) at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours. A solid sample should also be exposed to light for an extended period (e.g., 120 hours).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) in a gradient elution mode.
-
Use a PDA detector to monitor the elution profile at a relevant wavelength (e.g., 286 nm for Ivabradine).
-
Couple the HPLC system to a mass spectrometer (LC-MS/MS) to identify the molecular weights and fragmentation patterns of the degradation products.
-
Stability-Indicating HPLC Method (Example based on Ivabradine analysis)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate buffer (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-programmed gradient to ensure separation of the parent drug from its degradation products.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector at 286 nm.
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels are crucial for the pacemaker activity in the heart's sinoatrial node.
Caption: this compound's mechanism of action via HCN channel inhibition.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
Zatebradine Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting conflicting results in Zatebradine studies. The following guides and FAQs address common issues and discrepancies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the antiarrhythmic versus proarrhythmic effects of this compound?
A1: The conflicting reports on this compound's effects on cardiac rhythm stem from dose-dependent mechanisms, the experimental model used, and the specific cardiac condition being investigated.
-
Antiarrhythmic Properties: In some models, this compound's primary action of reducing heart rate through I(f) current inhibition is anti-ischemic, which can be beneficial.[1] For instance, in anesthetized rabbits with acute ischemia, this compound (750 micrograms/kg) reduced the incidence of ventricular fibrillation from 36% to 18%.[1] This beneficial effect was largely attributed to its heart rate-lowering (bradycardic) action, as the effect was reversed by atrial pacing.[1]
-
Proarrhythmic Potential: Conversely, at higher concentrations, this compound can induce arrhythmias. A study in mice showed that doses greater than 10 mg/kg led to dysrhythmic heart rates, characterized by fluctuations in the T-P wave interval, resembling sick sinus syndrome.[2] This suggests that while the primary effect is bradycardia, excessive dosage can lead to pathological changes in cardiac rhythm.[2]
The discrepancy highlights the importance of dose-response studies and the careful selection of experimental models that accurately reflect the clinical condition of interest.
Q2: Is this compound a purely selective I(f) inhibitor? I'm observing effects on other ion channels.
A2: While this compound is primarily known as a sinus node inhibitor that blocks the pacemaker "funny" current (I(f)), it is not purely selective, especially at higher concentrations. This lack of absolute selectivity is a key source of conflicting or unexpected results.
-
Primary Target (I(f) Current): this compound's main effect is a use-dependent block of the I(f) channel, which slows the diastolic depolarization rate in sinoatrial (SA) node cells, thus reducing heart rate.
-
Off-Target Effects (Potassium Channels): Studies have shown that this compound can also block other channels. For example, it acts as an open-channel blocker of the hKv1.5 potassium channel, which is responsible for the cardiac delayed rectifier current. This effect can prolong the action potential duration and may contribute to its antiarrhythmic (or proarrhythmic) properties.
-
Dose-Dependent Selectivity: The selectivity of this compound is dose-dependent. At low doses, it selectively inhibits sinus node automaticity. However, at higher doses, it also inhibits AV nodal conduction and lengthens the refractory period and repolarization in both the atria and ventricles.
Therefore, if you observe effects beyond simple heart rate reduction, it is crucial to consider the concentration of this compound used and the potential for off-target effects on other ion channels.
Troubleshooting Guides
Guide 1: Unexpected Results in Electrophysiology Recordings
If your electrophysiology experiments with this compound are yielding unexpected results, such as changes in action potential duration or AV nodal conduction, use the following troubleshooting workflow.
Guide 2: Discrepancies in Hemodynamic Outcomes
Conflicting results regarding this compound's impact on hemodynamic parameters other than heart rate are common.
-
Issue: Your study shows significant changes in left ventricular pressure or contractility, while some literature reports minimal direct effects.
-
Possible Cause 1: Heart Rate vs. Direct Effect: this compound's primary influence on cardiovascular function is through its reduction of heart rate. Many hemodynamic parameters will change as a secondary consequence of a lower heart rate.
-
Troubleshooting Step: To isolate the direct effects of this compound from those caused by heart rate reduction, repeat the experiment with the heart rate fixed by cardiac pacing. If the hemodynamic changes disappear under paced conditions, they are likely secondary to the bradycardia.
-
-
Possible Cause 2: Pre-existing Cardiac Condition: The effect of this compound can differ in healthy versus diseased models. In conscious pigs with chronic myocardial infarction, this compound effectively reduced heart rate without adversely affecting left ventricular function.
-
Troubleshooting Step: Carefully document the baseline cardiovascular function of your experimental model. Differences in parameters like left ventricular end-diastolic pressure (LVEDP) can influence the observed drug effects.
-
Data Summary Tables
Table 1: Dose-Dependent Electrophysiological Effects of this compound in Canines
| Parameter | Low Dose Effect (0.1-0.25 mg/kg) | High Dose Effect (>0.5 mg/kg) | EC50 (mg/kg) |
| Sinus Node Automaticity | Inhibition | Inhibition | 0.23 |
| AV Nodal Conduction (AH Interval) | No significant change | Increased (from 135 to 178 ms) | 0.58 |
| Atrial Effective Refractory Period | No significant change | Increased (31%) | 0.69 |
| Ventricular Action Potential Duration | No significant change | Increased | 0.76 |
| QTc Interval | No significant change | Increased (from 0.43 to 0.56 s½) | N/A |
Data sourced from a study on anesthetized dogs.
Table 2: Comparative Inhibitory Effects on HCN Channels
| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) |
| This compound | ~1.96 | ~1.96 | ~1.96 | ~1.96 |
| Ivabradine | ~2.25 | ~2.25 | ~2.25 | ~2.25 |
| Cilobradine | ~0.99 | ~0.99 | ~0.99 | ~0.99 |
Data indicates a lack of subtype-specificity for this compound and related compounds on cloned human HCN channels.
Signaling Pathways and Experimental Protocols
This compound's Primary Mechanism of Action
This compound's principal mechanism is the inhibition of the "funny" current (I(f)) in the sinoatrial (SA) node, which is mediated by HCN (Hyperpolarization-activated cyclic nucleotide-gated) channels.
Protocol: Whole-Cell Patch-Clamp for I(f) Current Analysis
This protocol is essential for studying the direct effects of this compound on the I(f) current in isolated sinoatrial node cells.
-
Cell Isolation: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) using enzymatic digestion (collagenase, elastase).
-
Electrode and Solutions:
-
Pipette Solution (Internal): Typically contains K-aspartate, KCl, MgCl2, ATP, GTP, and a buffer like HEPES, adjusted to a physiological pH.
-
Bath Solution (External): Tyrode's solution containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES buffer. To isolate I(f), other currents may need to be blocked (e.g., using BaCl2 for I(K1) and nifedipine for I(Ca)).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential where I(f) is deactivated (e.g., -35 mV).
-
Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV) to activate the I(f) current.
-
Record baseline currents.
-
-
Drug Application: Perfuse the bath with the external solution containing a known concentration of this compound.
-
Use-Dependency Test: To assess use-dependent block, apply repetitive hyperpolarizing pulse trains (e.g., 1 Hz) and measure the progressive reduction in current amplitude.
-
Data Analysis: Compare the current amplitude, activation kinetics, and voltage-dependence before and after drug application to quantify the blocking effect of this compound.
Dose-Dependent Selectivity of this compound
The interpretation of this compound's effects is critically dependent on the concentration used in the experiment. This diagram illustrates the logical relationship between dose and observed cardiac effects.
References
Technical Support Center: Zatebradine & Ventricular Repolarization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Zatebradine and its impact on ventricular repolarization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bradycardic agent that primarily acts by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (I(f)).[1][2][3][4] This current is crucial for the spontaneous diastolic depolarization in the sinoatrial node, and its inhibition leads to a slowing of the heart rate.[4]
Q2: Why does this compound affect ventricular repolarization?
While this compound is selective for the I(f) current, at higher concentrations, it can exhibit off-target effects by blocking voltage-gated potassium channels. Specifically, it has been shown to block hKv1.5 channels, which contributes to the prolongation of the cardiac action potential duration (APD) and the QT interval on an electrocardiogram (ECG). This effect is a key consideration in non-clinical cardiac safety assessments.
Q3: What are the typical effective concentrations of this compound for its primary and off-target effects?
The potency of this compound varies for its intended target and off-target channels. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Channel/Effect | Species/System | Reference |
| IC50 | 1.96 µM | HCN Channels (I(f)) | Human (cloned channels) | |
| IC50 | 1.83 µM | HCN1 | Human (cloned channels) | |
| IC50 | 2.21 µM | HCN2 | Human (cloned channels) | |
| IC50 | 1.90 µM | HCN3 | Human (cloned channels) | |
| IC50 | 1.88 µM | HCN4 | Human (cloned channels) | |
| IC50 (Sinus Node Inhibition) | 0.23 mg/kg (in vivo) | Sinus Node Automaticity | Dog | |
| Apparent KD | 1.86 ± 0.14 µM | hKv1.5 | Human (cloned channels) | |
| EC50 (APD Prolongation) | 0.76 mg/kg (in vivo) | Action Potential Duration | Dog | |
| EC50 (AH Interval Prolongation) | 0.58 mg/kg (in vivo) | AV Nodal Conduction | Dog | |
| EC50 (Atrial ERP Increase) | 0.69 mg/kg (in vivo) | Atrial Effective Refractory Period | Dog |
Troubleshooting Guide: Minimizing this compound's Impact on Ventricular Repolarization in In Vitro Experiments
This guide addresses common issues encountered when this compound's effects on ventricular repolarization complicate the interpretation of experimental results.
Issue 1: Observed Action Potential Duration (APD) Prolongation with this compound Application.
-
Question: I am applying this compound to isolated cardiomyocytes to study its effects on the I(f) current, but I am also observing a significant prolongation of the action potential duration. How can I confirm the mechanism and potentially mitigate this effect?
-
Answer:
-
Confirm Off-Target Blockade: The observed APD prolongation is likely due to this compound's blockade of potassium channels, such as hKv1.5 or hERG. To confirm this, you can perform voltage-clamp experiments to directly measure the effect of this compound on the rapid and slow components of the delayed rectifier potassium current (IKr and IKs).
-
Mitigation Strategy - Co-application of a Potassium Channel Opener: To counteract the potassium channel blockade, consider the co-application of a potassium channel opener. For instance, activators of ATP-sensitive potassium channels (K(ATP)), such as pinacidil or cromakalim, have been shown to reduce drug-induced QT prolongation. It is crucial to first establish a dose-response curve for the chosen opener in your experimental preparation to determine an effective concentration that does not mask the intended effects on the I(f) current.
-
Experimental Considerations: When using a potassium channel opener, ensure that it does not have confounding effects on the I(f) current or other cardiac ion channels that are relevant to your study. A thorough characterization of the opener's effects in your specific cell type is recommended.
-
Issue 2: Difficulty in Isolating the I(f) Current Due to Overlapping Potassium Currents.
-
Question: In my voltage-clamp experiments, it is challenging to isolate and accurately measure the I(f) current in the presence of this compound due to contamination from other potassium currents. What can I do to improve my measurements?
-
Answer:
-
Optimize Voltage Protocol: Design a voltage-clamp protocol that specifically favors the activation of the I(f) current while minimizing the contribution of other currents. The I(f) current is activated by hyperpolarization, so your protocol should include hyperpolarizing steps to potentials where most other potassium channels are closed.
-
Pharmacological Blockade of Contaminating Currents: Use specific blockers for the major potassium currents that might be interfering with your I(f) measurements. For example, a low concentration of a specific IKr blocker (e.g., E-4031) can be used to eliminate its contribution. Always perform control experiments to ensure the blocker does not affect the I(f) current.
-
Temperature Control: The kinetics of ion channels are temperature-sensitive. Conducting experiments at a physiological temperature (around 37°C) is ideal, but ensure that the temperature is stable throughout the experiment to avoid variability in current measurements.
-
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Cardiac Action Potential Duration (APD)
Objective: To measure the effect of this compound on the action potential duration of isolated ventricular cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
Perfusion chamber
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (1-3 MΩ)
-
Extracellular (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Intracellular solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
-
This compound stock solution.
Procedure:
-
Prepare isolated ventricular cardiomyocytes using your standard laboratory protocol.
-
Place the cells in the perfusion chamber on the microscope stage and perfuse with extracellular solution at a constant temperature (e.g., 37°C).
-
Pull glass micropipettes to a resistance of 1-3 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a healthy cardiomyocyte.
-
Switch to current-clamp mode and allow the cell to stabilize.
-
Elicit action potentials by applying brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
-
Record a stable baseline of action potentials for at least 5 minutes.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Continue recording action potentials until a steady-state effect of the drug is observed.
-
Wash out the drug by perfusing with the control extracellular solution and record the recovery.
-
Analyze the recorded action potentials to determine the APD at 50% and 90% repolarization (APD50 and APD90).
Troubleshooting:
-
Unstable Recordings: Ensure a good giga-seal before going whole-cell. If the cell is unstable, try using a fresh batch of cells or check the quality of your solutions.
-
Difficulty Eliciting Action Potentials: Adjust the amplitude and duration of the stimulus pulse. Ensure the cell has a healthy resting membrane potential.
-
Variability in APD: Maintain a constant pacing frequency and temperature, as these can significantly affect APD.
Protocol 2: Voltage-Clamp Analysis of this compound's Effect on IKr (hERG)
Objective: To determine the inhibitory effect of this compound on the rapid component of the delayed rectifier potassium current (IKr), mediated by hERG channels.
Materials:
-
Cell line stably expressing hERG channels (e.g., HEK293 cells)
-
Patch-clamp setup as described in Protocol 1.
-
Extracellular solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Intracellular solution: (in mM) 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
-
This compound stock solution.
-
E-4031 (positive control).
Procedure:
-
Culture and prepare the hERG-expressing cells for patch-clamp experiments.
-
Establish a whole-cell voltage-clamp configuration.
-
Apply a voltage protocol to elicit IKr. A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV for 2 seconds) followed by a repolarizing step to elicit a tail current (e.g., to -50 mV for 2 seconds). The holding potential is typically -80 mV.
-
Record a stable baseline of IKr for several minutes.
-
Apply different concentrations of this compound in the extracellular solution.
-
Record the IKr at each concentration until a steady-state block is achieved.
-
Perform a washout with the control solution.
-
At the end of the experiment, apply a saturating concentration of a known IKr blocker (e.g., E-4031) to confirm the identity of the current.
-
Measure the peak tail current amplitude at each this compound concentration and normalize it to the baseline current to determine the percentage of block.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
Troubleshooting:
-
Small Current Amplitude: Ensure a high level of hERG expression in your cell line. Use low-resistance pipettes to minimize series resistance errors.
-
Current Rundown: Include ATP and GTP in the intracellular solution to maintain channel activity. If rundown persists, it may be necessary to apply a rundown correction to your analysis.
-
Voltage Control Issues: Monitor the series resistance and membrane capacitance throughout the experiment and compensate for them appropriately. If the series resistance is too high, the voltage clamp will be inadequate.
Visualizations
Caption: this compound's dual effect on cardiac ion channels.
Caption: Workflow for assessing this compound's electrophysiological effects.
Caption: Troubleshooting logic for this compound experiments.
References
Zatebradine Effects on Non-Cardiac Tissues: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the effects of Zatebradine on non-cardiac tissues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in non-cardiac tissues?
A1: this compound is primarily a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] These channels are crucial for rhythmic activity in various tissues, including the nervous system and the retina.[1] By inhibiting HCN channels, this compound can modulate neuronal excitability and retinal function.
Q2: What are the known non-cardiac effects of this compound?
A2: this compound has been observed to affect the central nervous system, influencing sleep/wake behavior, and the retina, where it can cause visual disturbances such as phosphenes (perceiving light without a light source).[2] It has also been shown to have off-target effects on other ion channels, such as voltage-gated potassium channels (hKv1.5), which can influence cellular repolarization.
Q3: How does this compound's blockade of HCN channels differ between cardiac and non-cardiac tissues?
A3: The fundamental mechanism of HCN channel blockade by this compound is expected to be similar across different tissues. However, the physiological consequences of this blockade will vary depending on the specific HCN isoform expressed (HCN1-4) and the role of these channels in the particular cell type. For instance, in the sinoatrial node of the heart, HCN4 is predominant and crucial for pacemaking, while in the retina and some parts of the brain, HCN1 and HCN2 isoforms play significant roles in neuronal signaling and excitability.
Q4: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A4: Besides its primary action on HCN channels, this compound has been shown to block the hKv1.5 potassium channel, which can prolong the action potential duration in some cell types.[3] Researchers should consider this when interpreting data, especially in tissues where hKv1.5 channels are expressed and functionally important.
Q5: What is the recommended solvent and storage condition for this compound hydrochloride for in vitro experiments?
A5: this compound hydrochloride is soluble in water and can be prepared as a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility and stability information.
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable baseline recording after this compound application. | 1. Solvent effect. 2. This compound degradation. 3. Non-specific binding to the recording chamber or perfusion system. | 1. Ensure the final solvent concentration is minimal and run a vehicle control. 2. Prepare fresh this compound solutions for each experiment. 3. Pre-incubate the chamber and perfusion lines with a low concentration of this compound to saturate non-specific binding sites. |
| Observed effect is smaller or larger than expected. | 1. Incorrect this compound concentration. 2. HCN channel isoform variability in the cell type under study. 3. Off-target effects at higher concentrations. | 1. Verify the stock solution concentration and dilution calculations. 2. Characterize the HCN isoform expression profile of your cells. 3. Perform a dose-response curve to identify the optimal concentration range and to check for non-specific effects. |
| Changes in action potential waveform not explained by HCN channel blockade. | Off-target effect on other ion channels (e.g., hKv1.5). | 1. Review literature for known off-target effects of this compound. 2. Use specific blockers for other suspected ion channels to isolate the effect of this compound on HCN channels. 3. Analyze changes in different phases of the action potential (depolarization, repolarization, afterhyperpolarization) to infer which currents might be affected.[4] |
Electroretinography (ERG) Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in ERG recordings between subjects after this compound administration. | 1. Inconsistent drug delivery or dosage. 2. Differences in the anesthetic plane affecting retinal function. 3. Individual variations in HCN channel expression or sensitivity. | 1. Ensure precise and consistent administration of this compound. 2. Monitor and maintain a stable level of anesthesia throughout the recording period. 3. Increase the number of subjects to account for biological variability and perform statistical analysis accordingly. |
| Unexpected changes in ERG waveform components (e.g., a-wave, b-wave). | 1. This compound's effect on different retinal cell types (photoreceptors, bipolar cells). 2. Off-target effects on other retinal ion channels. 3. Light adaptation state of the retina. | 1. Analyze both scotopic (dark-adapted) and photopic (light-adapted) ERGs to differentiate effects on rod and cone pathways. 2. Use specific pharmacological tools to dissect the retinal circuitry affected by this compound. 3. Strictly control the light adaptation conditions before and during the recordings. |
| Presence of artifacts in the ERG signal. | 1. Eye movements or blinks. 2. Electrical noise from surrounding equipment. | 1. Ensure the animal is properly anesthetized and immobilized. Use a bite bar and/or head holder. 2. Shield the recording setup from electrical interference and use a grounded Faraday cage. |
Quantitative Data Summary
| Parameter | Tissue/Cell Type | Value | Reference |
| IC50 (HCN Channels) | - | - | - |
| hHCN1 | ~1.96 µM | ||
| hHCN2 | ~1.96 µM | ||
| hHCN3 | ~1.96 µM | ||
| hHCN4 | ~1.96 µM | ||
| EC50 (AV nodal conduction) | Anesthetized dogs | 0.58 mg/kg | |
| EC50 (Atrial effective refractory period) | Anesthetized dogs | 0.69 mg/kg | |
| EC50 (Ventricular action potential duration) | Anesthetized dogs | 0.76 mg/kg | |
| KD (hKv1.5 channel block) | Ltk- cells | 1.86 ± 0.14 µM |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Neuronal Excitability using Whole-Cell Patch-Clamp
Objective: To determine the effect of this compound on the firing properties of cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External solution (e.g., aCSF containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, 2 MgSO4; pH 7.4)
-
Internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3)
-
This compound hydrochloride
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Prepare a stock solution of this compound hydrochloride in water (e.g., 10 mM) and make fresh dilutions in the external solution to the desired final concentrations (e.g., 1, 10, 30 µM).
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Obtain a whole-cell patch-clamp recording from a healthy neuron in current-clamp mode.
-
Record the baseline spontaneous firing activity for at least 5 minutes.
-
To assess evoked firing, inject a series of depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms duration) and record the resulting action potentials.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 5-10 minutes), repeat the recording of spontaneous and evoked firing activity.
-
Wash out the drug with the external solution and record the recovery of firing activity.
-
Analyze the data to determine changes in firing frequency, action potential threshold, and other relevant parameters.
Protocol 2: Investigating the Effect of this compound on Retinal Function using Electroretinography (ERG)
Objective: To evaluate the impact of this compound on the light-evoked responses of the retina in vivo.
Materials:
-
Anesthetized rat
-
ERG recording system with a Ganzfeld dome
-
Corneal electrode, reference electrode, and ground electrode
-
This compound hydrochloride
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Mydriatic and topical anesthetic eye drops
Procedure:
-
Dark-adapt the rat for at least 12 hours before the experiment.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Apply a mydriatic to the test eye to dilate the pupil and a topical anesthetic to the cornea.
-
Place the corneal electrode on the test eye, the reference electrode subcutaneously on the head, and the ground electrode subcutaneously on the tail.
-
Position the animal in the Ganzfeld dome.
-
Record baseline scotopic (dark-adapted) ERGs in response to a series of light flashes of increasing intensity.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
After a suitable post-administration time (e.g., 30 minutes), repeat the scotopic ERG recordings.
-
Light-adapt the animal (e.g., 10 minutes of a steady background light) and record photopic (light-adapted) ERGs to assess cone pathway function, both before and after this compound administration.
-
Analyze the amplitudes and implicit times of the a-wave and b-wave of the ERG to determine the effect of this compound on photoreceptor and bipolar cell function.
Visualizations
Caption: this compound's mechanism of action on the HCN channel signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on neuronal excitability.
Caption: Troubleshooting logic for high variability in ERG recordings.
References
- 1. Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Refinement of Zatebradine protocols for specific HCN isoforms
Technical Support Center: Zatebradine & HCN Isoforms
Welcome to the technical support center for the application of this compound in studying Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the refinement of experimental protocols targeting specific HCN isoforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bradycardic agent that functions as a potent inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] Its primary mechanism is the blockade of the slow inward current (Ih or If) that passes through these channels, which is crucial for pacemaking activity in the heart and neuronal excitability.[4][]
Q2: Does this compound show selectivity for specific HCN isoforms (HCN1, HCN2, HCN3, HCN4)?
A2: this compound is considered a non-selective HCN channel blocker. It inhibits all four human HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potency, typically in the low micromolar range. This lack of selectivity is important to consider when designing experiments, as effects observed in tissues expressing multiple HCN isoforms cannot be attributed to a single isoform without further validation.
Q3: What are the typical working concentrations for this compound in in vitro experiments?
A3: For in vitro studies, such as patch-clamp electrophysiology, concentrations of this compound typically range from 0.1 µM to 30 µM. The specific concentration should be determined based on the IC50 values for the target isoform(s) and the desired level of channel blockade.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride can be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C for up to six months or at -20°C for one month. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure stability and potency.
Quantitative Data Summary
The inhibitory potency of this compound across the four human HCN channel isoforms is quite similar, highlighting its non-selective profile. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound for Human HCN Isoforms
| HCN Isoform | IC50 (µM) | Reference |
| hHCN1 | 1.83 | |
| hHCN2 | 2.21 | |
| hHCN3 | 1.90 | |
| hHCN4 | 1.88 | |
| Overall | 1.96 |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Observable Effect of this compound
-
Question: I am applying this compound at the recommended concentration, but I am seeing variable or no inhibition of the HCN current (Ih). What could be the cause?
-
Answer: Inconsistent effects can stem from several factors related to the compound's stability, experimental conditions, or the specific HCN isoform being studied.
-
Solution Stability: Ensure that your this compound working solution is freshly prepared for each experiment from a properly stored stock. The compound's stability can be affected by pH, temperature, and light. If precipitation is observed in the working solution, gentle heating or sonication may aid dissolution.
-
Use-Dependence: this compound's blocking action can be "use-dependent," meaning the channel must be open for the drug to bind effectively. If your voltage protocol does not sufficiently activate the HCN channels, the blocking effect may be underestimated. Ensure your protocol includes hyperpolarizing steps that robustly activate the Ih current.
-
pH of Solutions: The solubility and stability of many compounds are pH-dependent. Verify the pH of your physiological solutions, as significant deviations can alter both the compound's efficacy and the channel's gating properties.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects, such as inhibiting AV nodal conduction or altering action potential duration. These effects could confound your results. It is crucial to perform dose-response experiments to identify the optimal concentration range.
-
Issue 2: High Variability in IC50 Values Between Experiments
-
Question: My calculated IC50 value for this compound on a specific HCN isoform varies significantly from day to day. How can I improve the reproducibility of my results?
-
Answer: High variability in potency measurements often points to subtle inconsistencies in the experimental protocol or reagents.
-
Consistent Cell Passage Number: If using a heterologous expression system (e.g., HEK293 or CHO cells), use cells within a consistent and low passage number range. Prolonged culturing can lead to changes in cell physiology and channel expression levels.
-
Temperature Control: HCN channel kinetics are temperature-sensitive. Maintaining a consistent temperature in the recording chamber is critical for reproducible measurements. Cell culture at 30°C has been shown to be critical for detecting HCN4-dependent inward currents in some systems.
-
Accurate Pipetting and Dilutions: Ensure meticulous preparation of serial dilutions for your dose-response curve. Small errors in concentration can lead to significant shifts in the calculated IC50.
-
Perfusion System: Check that your perfusion system allows for complete and rapid exchange of the solution in the recording chamber. A slow or incomplete exchange can lead to an underestimation of the drug's effect.
-
Issue 3: Difficulty Isolating HCN Currents from Other Conductances
-
Question: I am working with native cells that express multiple types of ion channels. How can I be sure that the current I am measuring is predominantly from HCN channels and that this compound's effect is specific?
-
Answer: Pharmacological and biophysical isolation is key to studying a specific channel type in a native system.
-
Biophysical Isolation: HCN channels have a unique biophysical signature: they are activated by membrane hyperpolarization. Your voltage protocol should be designed to leverage this property.
-
Pharmacological Blockers: Use a cocktail of other ion channel blockers to eliminate contaminating currents. For example, use tetrodotoxin (TTX) to block voltage-gated sodium channels and BaCl₂ or CsCl to block inwardly rectifying potassium (Kir) channels.
-
Control Experiments: Always perform control experiments with a known selective HCN blocker, like ZD7288, to confirm the identity of the Ih current. However, be aware that even ZD7288 can have off-target effects at higher concentrations.
-
Experimental Protocols & Visualizations
Protocol: Whole-Cell Patch-Clamp Recording of HCN Currents
This protocol outlines a general method for recording HCN currents from cells heterologously expressing a specific HCN isoform.
-
Cell Preparation: Plate cells expressing the target HCN isoform onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit the Ih current.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocol after the effect has reached a steady state (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the amplitude of the steady-state inward current at the end of each hyperpolarizing step.
-
Calculate the percentage of current inhibition by this compound at each voltage.
-
For dose-response analysis, plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Visualizations
References
Validation & Comparative
Comparative Analysis of Zatebradine and Ivabradine on HCN4 Channels
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of two key HCN4 channel inhibitors.
This guide provides a detailed comparative analysis of Zatebradine and Ivabradine, two significant bradycardic agents that exert their effects through the inhibition of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with a particular focus on the HCN4 isoform, the primary driver of the pacemaker "funny" current (If) in the sinoatrial node.[1][2]
Mechanism of Action
Both this compound and Ivabradine are potent inhibitors of HCN channels.[3][4][5] They function by directly blocking the ion-conducting pore of the channel from the intracellular side, thereby reducing the If current. This inhibition slows the rate of diastolic depolarization in sinoatrial node cells, leading to a reduction in heart rate. Ivabradine is a derivative of this compound.
A key distinction in their mechanism lies in their state-dependent blockade. Ivabradine is primarily an open-channel blocker of hHCN4, meaning it binds with higher affinity when the channel is in its open conformation. This property contributes to its use-dependent effect, where its blocking efficacy increases with higher heart rates. In contrast, the block by this compound is not current-dependent. For other HCN isoforms, such as mHCN1, Ivabradine has been shown to act as a closed-channel blocker.
Quantitative Comparison of Potency
The inhibitory potency of this compound and Ivabradine on HCN4 and other HCN isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure for comparing their efficacy.
| Compound | HCN Isoform | Reported IC50 (µM) | Cell Line |
| This compound | hHCN1 | 1.83 | HEK293 |
| hHCN2 | 2.21 | HEK293 | |
| hHCN3 | 1.90 | - | |
| hHCN4 | 1.88 | HEK293 | |
| General HCN | 1.96 | - | |
| Ivabradine | hHCN4 | 0.5 | CHO |
| hHCN4 | 2.0 | HEK293 | |
| hHCN4 | 2.1 | HEK293 | |
| mHCN1 | 0.94 | HEK293 | |
| General HCN | ~0.5 - 2.5 | - |
Note: IC50 values can vary between studies due to different experimental conditions, such as temperature, ionic concentrations, and the specific expression system used.
Experimental Protocols
The following describes a typical whole-cell patch-clamp electrophysiology protocol used to assess the inhibitory effects of this compound and Ivabradine on HCN4 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently or stably transfected with a plasmid containing the coding sequence for the human HCN4 channel. A fluorescent reporter protein (e.g., GFP) may be co-transfected to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature or near-physiological temperature.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The intracellular (pipette) solution typically contains (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.1 GTP-Na, adjusted to pH 7.2 with KOH.
-
HCN4 currents are elicited by hyperpolarizing voltage steps from a holding potential of around -40 mV to test potentials ranging from -50 mV to -140 mV.
-
To assess use-dependency, repetitive activation protocols are employed where the hyperpolarizing pulses are applied at different frequencies.
Drug Application:
-
This compound or Ivabradine is dissolved in the extracellular solution to the desired concentrations.
-
The drug-containing solution is perfused onto the recorded cell.
-
The effect of the drug is measured as the percentage of current inhibition at a specific test potential after the block has reached a steady state.
Data Analysis:
-
Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 and Hill coefficient are determined by fitting the dose-response data with the Hill equation.
Visualizations
Experimental Workflow
Caption: Workflow for assessing HCN4 channel inhibition.
Signaling Pathway
References
- 1. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ivabradine hydrochloride | HCN Channels | Tocris Bioscience [tocris.com]
Validating the Specificity of Zatebradine for HCN Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zatebradine's performance against other common Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel blockers. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the validation of this compound's specificity.
Comparative Analysis of HCN Channel Blockers
The following table summarizes the inhibitory potency (IC50) of this compound and alternative HCN channel blockers against the four HCN isoforms. Lower IC50 values indicate higher potency.
| Compound | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | General HCN IC50 (μM) | Reference |
| This compound | 1.83 | 2.21 | 1.90 | 1.88 | 1.96 | [1][2] |
| Ivabradine | ~2.0 (hHCN1) | - | - | ~0.94 (hHCN4) | 2.25 | [3] |
| Cilobradine | - | - | - | - | 0.99 | [3] |
| ZD7288 | 15.2 | - | - | 47.3 | - | [1] |
Key Observation: this compound, along with Ivabradine and Cilobradine, demonstrates potent blockade of all HCN channel isoforms with similar efficacy, indicating a lack of significant isoform selectivity. ZD7288 also blocks HCN channels but with varying potency across isoforms.
Off-Target Activity Profile
A critical aspect of validating a compound's specificity is assessing its activity on other ion channels. This table provides a summary of the known off-target effects of this compound and its alternatives.
| Compound | Off-Target Channel(s) | Effect (IC50/K_d) | Reference |
| This compound | Voltage-gated K+ channels (IK), specifically hKv1.5 | Blocks (K_d = 1.86 μM) | |
| L-type Ca2+ channels (ICa) | Little to no activity | ||
| Ivabradine | hKv1.5 (potassium channel) | Blocks (IC50 = 29.0 μM) | |
| Nav1.5 (sodium channel) | Inhibits (IC50 = 30 μM) | ||
| T-type Ca2+ channels | No detectable effect at 10 μM | ||
| L-type Ca2+ channels | Slight decrease (<20%) at 3 μM | ||
| ZD7288 | Na+ channels (in DRG neurons) | Blocks (IC50 = 1.17 μM) | |
| T-type Ca2+ channels (in hippocampal pyramidal cells) | Blocks | ||
| Delayed rectifier K+ current (IK) | No significant effect |
Summary of Specificity: While this compound is a potent HCN channel blocker, it also exhibits activity against certain voltage-gated potassium channels at similar concentrations. Ivabradine shows a degree of selectivity for HCN channels over other ion channels, with off-target effects generally occurring at higher concentrations. ZD7288, a widely used research tool, displays significant off-target effects on sodium and calcium channels, sometimes with higher potency than for HCN channels, raising concerns about its specificity.
Experimental Protocols
The following section details a standard methodology for validating the specificity of HCN channel blockers using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology for Assessing HCN Channel Blockade
This protocol is designed to measure the effect of a compound on the current flowing through HCN channels expressed in a heterologous system (e.g., HEK293 cells) or in native cells (e.g., sinoatrial node cells).
I. Cell Preparation:
-
Culture cells stably or transiently expressing the desired human HCN isoform (HCN1, HCN2, HCN3, or HCN4).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare stock solutions of this compound and other blockers in a suitable solvent (e.g., DMSO or water). Make fresh serial dilutions in the external solution on the day of the experiment.
III. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where HCN channels are closed (e.g., -40 mV).
-
To elicit HCN currents (I_h_), apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds).
-
Record the resulting inward currents using an patch-clamp amplifier and appropriate data acquisition software.
IV. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step in the absence (control) and presence of different concentrations of the test compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
-
To assess off-target effects, repeat the protocol on cells expressing other ion channels (e.g., Nav1.5, Kv11.1, Cav1.2).
Visualizations
Signaling Pathway of HCN Channels
Caption: HCN channel activation by hyperpolarization and cAMP.
Experimental Workflow for Validating Blocker Specificity
Caption: Workflow for assessing HCN channel blocker specificity.
References
Zatebradine's Potency on HCN Channels: A Cross-Study Comparison of IC50 Values
Zatebradine, a bradycardic agent, is a known inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. An examination of data from multiple studies reveals a consistent profile of its inhibitory activity across different HCN channel isoforms. This guide provides a comparative summary of the half-maximal inhibitory concentration (IC50) values of this compound and details the experimental methodologies used to determine this quantitative measure of potency.
Comparative IC50 Values of this compound
The inhibitory effect of this compound on HCN channels has been quantified in several studies. The reported IC50 values, representing the concentration of this compound required to inhibit 50% of the HCN channel current, are summarized in the table below.
| Target | IC50 Value (µM) | Expression System | Reference |
| Overall HCN Channel | 1.96 | Not specified | [1][2][3][4][5] |
| Human HCN1 | 1.83 | HEK293 cells | |
| Human HCN2 | 2.21 | HEK293 cells | |
| Human HCN3 | 1.90 | HEK293 cells | |
| Human HCN4 | 1.88 | HEK293 cells | |
| Human HCN4 | 4.4 | Xenopus oocytes | |
| hKv1.5 | 1.86 (KD) | Ltk- cells | |
| Cardiac Pacemaker Current (If) | 0.48 (Kd) | Rabbit sino-atrial node cells |
This compound demonstrates non-selective inhibition of all four human HCN channel isoforms (HCN1-4) with IC50 values in the low micromolar range when expressed in HEK293 cells. Notably, a different IC50 value was reported for HCN4 when expressed in Xenopus oocytes, which may be attributable to differences in the expression system. Beyond its effects on HCN channels, this compound also exhibits inhibitory activity on the hKv1.5 potassium channel with a dissociation constant (KD) of 1.86 µM. In native tissue, the use-dependent blockade of the cardiac pacemaker current in rabbit sino-atrial node cells shows a Kd of 480 nM.
Experimental Protocols
The determination of IC50 values for this compound on HCN channels typically involves whole-cell patch-clamp electrophysiology on cells heterologously expressing specific HCN channel isoforms. The following is a generalized protocol based on common practices described in the cited literature.
Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with a plasmid DNA vector containing the coding sequence for the desired human HCN channel isoform (e.g., hHCN1, hHCN2, hHCN3, or hHCN4). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often performed to identify successfully transfected cells for recording. Transfection is typically carried out using a lipid-based transfection reagent. Electrophysiological recordings are then performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is used to record ionic currents flowing through the HCN channels in response to controlled changes in the membrane potential.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with KOH.
-
-
Voltage Protocol: To elicit HCN channel currents (Ih), the cell membrane is hyperpolarized from a holding potential of -40 mV to a series of test potentials ranging from -50 mV to -140 mV in -10 mV increments.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
IC50 Determination:
-
Drug Application: this compound is dissolved in the external solution at various concentrations. The baseline current is first recorded in the absence of the drug. Subsequently, the cells are perfused with solutions containing increasing concentrations of this compound.
-
Data Analysis: The peak current amplitude at a specific hyperpolarizing voltage (e.g., -120 mV) is measured for each this compound concentration. The percentage of current inhibition is calculated relative to the control (drug-free) condition.
-
Curve Fitting: The concentration-response data are plotted, and a Hill equation is fitted to the data to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of this compound on HCN channels.
Caption: Workflow for IC50 determination of this compound on HCN channels.
Signaling Pathway Context
HCN channels are key components of the cardiac pacemaker and neuronal signaling pathways. Their activation by membrane hyperpolarization and modulation by cyclic nucleotides (cAMP) are crucial for rhythmic firing. This compound, as an HCN channel blocker, directly interferes with this process.
Caption: this compound's mechanism of action on the HCN channel signaling pathway.
References
Reproducibility of Zatebradine's Effects on Heart Rate Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of zatebradine's effects on heart rate reduction, with a particular focus on comparing its performance against the more extensively studied alternative, ivabradine. Both agents are selective inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a crucial role in regulating pacemaker activity in the sinoatrial node. By inhibiting the If current, these drugs effectively lower heart rate.[1][2] This guide summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.
Comparative Efficacy in Heart Rate Reduction
The following table summarizes the heart rate reduction effects of this compound and ivabradine as reported in various clinical and preclinical studies. It is important to note that data on this compound is less extensive than for ivabradine, which has been the subject of large-scale clinical trials.
| Drug | Dose | Study Population/Model | Baseline Heart Rate (bpm) | Heart Rate Reduction (bpm) | Percentage Reduction | Study Reference |
| This compound | 150 µg/kg (i.v.) | Anesthetized rabbits | Not specified | Dose-dependent reduction | Not specified | [3] |
| 750 µg/kg (i.v.) | Anesthetized rabbits | Not specified | Dose-dependent reduction | Not specified | [3] | |
| Ivabradine | 5 mg twice daily | Patients with stable coronary artery disease | 77 ± 7 | 12 | ~15.6% | [4] |
| 7.5 mg twice daily | Patients with stable coronary artery disease | 70.2 ± 8.3 | 11.4 | ~16.2% | ||
| 10 mg twice daily | Patients with stable coronary artery disease | ≥ 70 | Not specified | Not specified | ||
| 0.3 mg/kg (i.v.) | Anesthetized swine | 122.7 ± 17.3 | 34.3 | ~28% | ||
| 1 µM | Isolated rabbit hearts | 272 ± 14 | 77 | ~28.3% | ||
| 5-10 mg twice daily | Patients with chronic stable angina | Not specified | Equivalent to beta-blockers | Not specified | ||
| 5 mg twice daily (initial) | Patients with heart failure (SHIFT trial) | ≥ 70 | Mean reduction of 15.2 | Not specified |
Note: The data presented is aggregated from different studies with varying methodologies and patient populations, which may affect direct comparability.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the effects of heart rate-lowering agents in both preclinical and clinical settings.
Preclinical Model: Langendorff-perfused Isolated Heart
This protocol is designed to assess the direct effects of a drug on the intrinsic heart rate, independent of systemic neural and hormonal influences.
-
Animal Model: Male New Zealand White rabbits (2.5-3.0 kg).
-
Anesthesia: Intravenous administration of sodium pentobarbital (30 mg/kg).
-
Heart Extraction: Following heparinization (500 IU/kg), a thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2, maintained at 37°C and a constant pressure of 75 mmHg).
-
Heart Rate Measurement: A force transducer is attached to the apex of the ventricle to record cardiac contractions, from which the heart rate is derived. Alternatively, epicardial electrodes can be used to record a surface electrocardiogram.
-
Drug Administration: After a stabilization period of 20-30 minutes, the drug (e.g., this compound or ivabradine) is added to the perfusate at desired concentrations.
-
Data Analysis: Heart rate is recorded continuously. The percentage change in heart rate from baseline is calculated for each drug concentration to determine the dose-response relationship.
Clinical Trial: Double-Blind, Placebo-Controlled Study in Patients with Stable Angina
This protocol outlines a typical design for evaluating the efficacy and safety of a heart rate-lowering agent in a human population.
-
Patient Population: Patients aged 18 years or older with a documented history of stable coronary artery disease and a resting heart rate of ≥ 70 beats per minute.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound or ivabradine) or a matching placebo.
-
Dosing Regimen: The drug is administered orally, typically twice daily. The dose may be up-titrated at specified intervals to achieve a target heart rate (e.g., 55-60 bpm).
-
Heart Rate Monitoring: Resting heart rate is measured at baseline and at regular follow-up visits using a 12-lead electrocardiogram (ECG). Ambulatory 24-hour Holter monitoring may also be used for a more comprehensive assessment.
-
Efficacy Endpoints: The primary efficacy endpoint is the change in resting heart rate from baseline to the end of the treatment period. Secondary endpoints may include changes in exercise tolerance and frequency of angina attacks.
-
Statistical Analysis: An intention-to-treat analysis is typically performed. The difference in the mean change in heart rate between the active treatment and placebo groups is analyzed using appropriate statistical tests (e.g., ANCOVA), adjusting for baseline heart rate.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the drug's action and the methods used to evaluate it.
Caption: Signaling pathway of this compound/Ivabradine in the sinoatrial node.
The diagram above illustrates the mechanism of action of this compound and ivabradine. These drugs directly inhibit the HCN4 channel, which is responsible for the If "funny" current in the sinoatrial node pacemaker cells. This inhibition slows the rate of diastolic depolarization, leading to a decrease in the action potential firing rate and consequently, a reduction in heart rate.
Caption: Workflow for assessing the reproducibility of heart rate reduction effects.
This workflow outlines the systematic process for evaluating the reproducibility of a drug's effect on heart rate reduction. It involves a thorough literature search, extraction of quantitative data and experimental details, followed by meta-analysis to determine the overall effect size and the consistency of the effect across different studies.
Alternative Heart Rate-Lowering Agents
While this compound and ivabradine represent a specific class of heart rate-lowering agents (If inhibitors), other drug classes are also used to control heart rate, each with different mechanisms of action and side-effect profiles.
-
Beta-blockers (e.g., Metoprolol, Atenolol): These drugs block the effects of adrenaline on the heart, reducing heart rate and blood pressure. They are a first-line treatment for many cardiovascular conditions.
-
Non-dihydropyridine Calcium Channel Blockers (e.g., Verapamil, Diltiazem): These agents slow the electrical conduction in the heart, thereby reducing heart rate. They also have vasodilatory effects, leading to a reduction in blood pressure.
-
Digoxin: This cardiac glycoside increases vagal tone to the sinoatrial node, resulting in a decreased heart rate. It is primarily used in patients with heart failure and atrial fibrillation.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: While primarily used for their blood pressure-lowering effects, ACE inhibitors do not typically cause a compensatory increase in heart rate and have been shown to be effective in reducing cardiovascular events.
References
Zatebradine vs. Cilobradine: A Comparative Guide to Use-Dependent Blockade of the I-f Current
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zatebradine and Cilobradine, two key bradycardic agents that exhibit a use-dependent blockade of the hyperpolarization-activated "funny" current (I-f), crucial for cardiac pacemaker activity. The information presented is collated from experimental data to assist researchers in understanding the nuanced differences in the mechanism and kinetics of I-f inhibition by these two compounds.
Mechanism of Action: Use-Dependent Blockade
Both this compound and Cilobradine are known inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular correlate of the I-f current. Their primary mechanism of action involves a use-dependent blockade , meaning the degree of inhibition increases with the frequency of channel activation. This is a key characteristic for drugs targeting cardiac pacemaking, as it allows for a more pronounced effect at higher heart rates.
The prevailing hypothesis is that both drugs access their binding site from the intracellular side of the membrane when the HCN channel is in its open state. The drug molecule then physically occludes the pore, preventing the influx of ions. This "open-channel block" model explains why repeated channel opening (use) enhances the blocking effect.
Comparative Performance: Experimental Data
Experimental evidence directly comparing this compound and Cilobradine demonstrates key differences in their blocking and unblocking kinetics. A seminal study by Van Bogaert and Pittoors (2003) using sheep Purkinje fibers and rabbit sino-atrial node cells revealed that Cilobradine induces a stronger and faster use-dependent blockade of the I-f current compared to this compound [1]. Conversely, the recovery from blockade is significantly faster for this compound [1].
This suggests that while Cilobradine may be more potent in its rate-slowing effect during periods of high channel activity, this compound allows for a quicker restoration of the baseline I-f current upon cessation of frequent stimulation.
Quantitative Data Summary
| Parameter | This compound | Cilobradine | Key Observations |
| Use-Dependent Block | Present | Present | Both drugs exhibit use-dependent blockade of the I-f current. |
| Onset of Block | Slower | Faster | Cilobradine demonstrates a more rapid onset of use-dependent block[1]. |
| Potency of Block | Less Potent | More Potent | Cilobradine produces a stronger use-dependent blockade than this compound[1]. |
| Recovery from Block | Faster | Slower | This compound shows a significantly faster recovery from blockade[1]. |
| IC50 (HCN1) | 1.83 µM | Not specified in comparative studies | Data from separate studies. |
| IC50 (HCN2) | 2.21 µM | Not specified in comparative studies | Data from separate studies. |
| IC50 (HCN4) | 1.88 µM | Not specified in comparative studies | Data from separate studies. |
Experimental Protocols
The investigation of the use-dependent blockade of the I-f current by this compound and Cilobradine typically employs voltage-clamp techniques, such as the two-microelectrode voltage-clamp or the whole-cell patch-clamp method.
Representative Experimental Workflow
Detailed Methodologies
1. Cell Preparation:
-
Sino-atrial node cells: Typically isolated from rabbit hearts by enzymatic digestion.
-
Purkinje fibers: Dissected from sheep hearts.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp for isolated cells or two-microelectrode voltage-clamp for multicellular preparations.
-
Amplifier and Digitizer: Standard equipment for electrophysiological recordings.
-
Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
3. Solutions:
-
Intracellular Solution (for patch-clamp, in mM): 130 KCl, 10 NaCl, 0.5 MgCl₂, 1 EGTA, 5 HEPES, 3 MgATP, and 0.5 NaGTP, with the pH adjusted to 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. To isolate the I-f current, other channel blockers (e.g., for Na⁺, K⁺, and Ca²⁺ currents) may be added.
4. Voltage-Clamp Protocol for Use-Dependency:
-
Holding Potential: Cells are typically held at a potential where I-f is deactivated, for example, -40 mV.
-
Test Pulses: A train of hyperpolarizing voltage steps is applied to activate the I-f current. The duration and frequency of these pulses are critical for inducing use-dependent block. A typical protocol might involve stepping to -100 mV for 500 ms at a frequency of 1-2 Hz.
-
Recovery Protocol: Following the pulse train, the membrane potential is held at a hyperpolarized level (e.g., -100 mV) for a prolonged period to measure the time course of recovery from the block.
5. Data Analysis:
-
The amplitude of the I-f current is measured at the end of each hyperpolarizing pulse in the train.
-
The time course of the onset of the block is determined by plotting the progressive reduction in current amplitude against the pulse number or time.
-
The time course of recovery from the block is measured by fitting an exponential function to the increase in current amplitude during the recovery period.
Conclusion
Both this compound and Cilobradine are effective use-dependent blockers of the I-f current, a property that makes them valuable tools in cardiovascular research and as potential therapeutic agents. The primary distinction lies in their kinetics: Cilobradine exhibits a faster onset and more potent block, while this compound demonstrates a more rapid recovery. The choice between these two compounds will, therefore, depend on the specific requirements of the research, with Cilobradine being more suitable for achieving a rapid and strong reduction in heart rate and this compound offering a more readily reversible effect. Further research with direct, quantitative comparisons under identical experimental conditions is warranted to fully elucidate the subtle differences in their interactions with the various HCN channel isoforms.
References
A Meta-Analysis of Zatebradine's Efficacy in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Zatebradine, a bradycardic agent primarily investigated for its heart rate-lowering effects. By summarizing quantitative data from various preclinical models, detailing experimental protocols, and visualizing its mechanism of action, this document serves as a valuable resource for researchers in cardiovascular pharmacology.
I. Executive Summary
This compound is a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node of the heart. This inhibition leads to a dose-dependent reduction in heart rate. Preclinical studies in various animal models, including canines, rabbits, and mice, have consistently demonstrated its efficacy in slowing sinus rhythm. This guide presents a comparative analysis of this compound's electrophysiological effects, its potency in comparison to other HCN channel blockers like Ivabradine, and detailed methodologies from key preclinical trials.
II. Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its potency and effects across different models and experimental conditions.
Table 1: Potency of this compound in Preclinical Models
| Parameter | Species/Model | Value | Reference(s) |
| IC50 (HCN Channel Block) | Cloned Human HCN Channels | 1.96 µM | [1] |
| IC50 (Electrophysiological Effects) | Anesthetized Dogs | 0.23 mg/kg | [2] |
| ED50 (Heart Rate Reduction) | Mice | 1.8 mg/kg | [1] |
| EC50 (AH Interval Prolongation) | Anesthetized Dogs | 0.58 mg/kg | [2] |
| EC50 (Atrial Effective Refractory Period) | Anesthetized Dogs | 0.69 mg/kg | [2] |
| EC50 (Action Potential Duration) | Anesthetized Dogs | 0.76 mg/kg | |
| KD (hKv1.5 Channel Block) | Ltk- cells (transfected) | 1.86 +/- 0.14 µmol/L |
Table 2: Dose-Dependent Effects of this compound on Cardiac Parameters in Canines
| Dose | Effect on Cardiac Cycle Length | Effect on Ventricular Effective Refractory Period | Reference(s) |
| 0.0625 mg/kg | Significant, dose-related increase | Minor increase (13%) | |
| 0.125 mg/kg | Significant, dose-related increase | Minor increase (13%) | |
| 0.25 mg/kg | Significant, dose-related increase | Minor increase (13%) | |
| 0.25 mg/kg (IV) | 19% reduction in ventricular rhythm rate (in MI model) | - | |
| 0.5 mg/kg (IV) | - | Increased left ventricular ERP | |
| 1.0 mg/kg (IV) | 26% reduction in ventricular rhythm rate (in MI model) | - | |
| 0.1-3 µmol/kg (IV) | Decreased heart rate | No effect on other cardiac responses to sympathetic stimulation | |
| 1 µmol/kg | 28% inhibition of basal heart rate; 85% inhibition of chronotropic response to sympathetic stimulation | - |
Table 3: Comparative Efficacy of this compound and Alternatives
| Drug | Species/Model | Key Finding | Reference(s) |
| This compound | Rabbit Purkinje Fibers | Dose-dependent increase in APD90 | |
| Ivabradine | Rabbit Purkinje Fibers | Less pronounced increase in APD90 compared to this compound at 3 µM | |
| This compound | Anesthetized Rabbits | Reduced incidence of ventricular fibrillation from 36% to 18% at 750 µg/kg | |
| Verapamil | Anesthetized Rabbits | Reduced incidence of ventricular fibrillation to 0% at 750 µg/kg | |
| This compound | Cloned Human HCN Channels | IC50 of 1.96 µM | |
| Ivabradine | Cloned Human HCN Channels | IC50 of 2.25 µM | |
| Cilobradine | Cloned Human HCN Channels | IC50 of 0.99 µM |
III. Experimental Protocols
This section outlines the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.
Canine Electrophysiology Studies
-
Animal Model: Anesthetized and autonomically denervated mongrel dogs of either sex. In some studies, conscious dogs with surgically induced myocardial infarction were used.
-
Drug Administration: this compound was administered intravenously in incremental doses.
-
Electrophysiological Measurements:
-
Sinus Node Function: Assessed using recorded sinus node electrograms and mathematical models to evaluate sinoatrial conduction time (SACT) and suppression of automaticity.
-
Standard Electrophysiological Parameters: Included measurements of cardiac cycle length, effective refractory periods of different cardiac tissues (atria, ventricles, AV node), and conduction intervals (AH, HV).
-
Monophasic Action Potential Duration: Recorded from the ventricle to assess repolarization.
-
Programmed Stimulation: Used to induce and assess the effects of this compound on sustained ventricular tachycardia in the myocardial infarction model.
-
Rabbit Sinoatrial Node Cell Studies
-
Preparation: Isolated single pacemaker cells from the sinoatrial node of rabbit hearts.
-
Technique: Whole-cell patch-clamp technique was used to record ionic currents.
-
Currents Measured: The primary focus was on the pacemaker "funny" current (If). The effects on other currents, such as the L-type calcium current and delayed rectifier potassium current, were also investigated.
-
Analysis: The use-dependent block of the If channel was a key aspect of the analysis.
In Vitro Studies on Cloned Ion Channels
-
Cell Line: Ltk- cells transfected with the coding sequence for cloned human cardiac K+ delayed rectifier currents (hKv1.5).
-
Technique: Whole-cell patch-clamp recordings.
-
Analysis: The study investigated the time-, state-, use-, and voltage-dependent block of the channels by this compound, determining its apparent KD.
IV. Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of the HCN channels in the sinoatrial node. These channels are responsible for generating the If current, a key determinant of the diastolic depolarization slope in pacemaker cells. By blocking this current, this compound slows down the rate of spontaneous depolarization, thereby reducing the heart rate.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound-induced bradycardia.
Experimental Workflow for Preclinical Evaluation
Caption: Typical preclinical experimental workflow.
V. Comparison with Alternatives
This compound belongs to a class of drugs known as If inhibitors, with Ivabradine being the most clinically prominent alternative. Preclinical studies offer a basis for comparing their efficacy and electrophysiological profiles.
-
Potency: In studies on cloned human HCN channels, this compound (IC50: 1.96 µM) and Ivabradine (IC50: 2.25 µM) exhibit comparable potency, while Cilobradine is slightly more potent (IC50: 0.99 µM).
-
Action Potential Duration: In rabbit Purkinje fibers, both this compound and verapamil dose-dependently increased the action potential duration at 90% repolarization (APD90). However, a direct comparison showed that at a concentration of 3 µM, this compound had a more pronounced effect on APD90 than Ivabradine.
-
Antiarrhythmic Effects: In a rabbit model of ischemia-induced arrhythmias, this compound (750 µg/kg) reduced the incidence of ventricular fibrillation, although it was less effective than verapamil.
-
Proarrhythmic Potential: It is important to note that at higher doses, this compound, along with other sinus node inhibitors, has been shown to induce arrhythmia in mice, resembling sick sinus syndrome.
VI. Conclusion
The preclinical data robustly support this compound's efficacy as a heart rate-lowering agent through the specific inhibition of the If current in the sinoatrial node. The quantitative data presented in this guide provide a clear basis for comparing its potency and effects across different experimental models. The detailed experimental protocols offer valuable insights for designing future studies in this area. While this compound shows a comparable in vitro potency to Ivabradine, subtle differences in their effects on other electrophysiological parameters may exist. Further head-to-head preclinical studies would be beneficial to fully elucidate their comparative profiles and to better predict their clinical utility and safety.
References
Validating Zatebradine's Mechanism of Action Through Mutagenesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zatebradine with other key hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, focusing on the validation of its mechanism of action through mutagenesis studies. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key experiments.
Introduction to this compound and HCN Channels
This compound is a bradycardic agent that exerts its effect by blocking HCN channels, which are responsible for the pacemaker "funny" current (If) in the heart.[1] Understanding the precise molecular interactions between this compound and HCN channels is crucial for the development of more selective and potent cardiac drugs. Mutagenesis studies, coupled with electrophysiological recordings, are powerful tools for elucidating these interactions. This guide compares this compound with two other well-characterized HCN channel blockers, Ivabradine and ZD7288, to provide a clearer picture of its binding mechanism.
Comparative Analysis of HCN Channel Blockers
This compound, Ivabradine, and ZD7288 are all known to block HCN channels from the intracellular side, binding within the pore of the channel.[2][3] Mutagenesis studies have been instrumental in identifying key amino acid residues in the S6 transmembrane domain and the pore vestibule that are critical for the binding of these drugs. While direct mutagenesis data for this compound is limited, the extensive research on Ivabradine and ZD7288 provides strong evidence for a shared binding site and mechanism.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Ivabradine, and ZD7288 on wild-type (WT) and mutant HCN channels. This data highlights the importance of specific residues for drug binding and illustrates the comparative potency of these blockers.
| Channel | Drug | IC50 (µM) | Reference |
| HCN (general) | This compound | 1.96 | [1] |
| hHCN4 (WT) | Ivabradine | 2.1 | [4] |
| hHCN4 (Y506A) | Ivabradine | 57.7 | |
| hHCN4 (F509A) | Ivabradine | 44.0 | |
| hHCN4 (I510A) | Ivabradine | 47.7 | |
| hHCN4 (Y506A-I510A) | Ivabradine | 2213.0 | |
| mHCN2 (WT) | ZD7288 | ~1-2 | |
| mHCN2 (I432A) | ZD7288 | >100 | |
| hHCN1 (WT) | ZD7288 | 25.8 | |
| hHCN1 (M377A) | ZD7288 | 5.1 | |
| hHCN1 (F378A) | ZD7288 | 587.1 | |
| hHCN1 (V379A) | ZD7288 | 1726.3 | |
| Native HCN (DRG neurons) | ZD7288 | 15 | |
| hHCN1 | ZD7288 | 20 | |
| hHCN2 | ZD7288 | 41 | |
| hHCN3 | ZD7288 | 34 | |
| hHCN4 | ZD7288 | 21 |
Experimental Protocols
Site-Directed Mutagenesis
This protocol describes the generation of point mutations in HCN channel cDNA using a commercially available kit, a common technique for investigating the role of specific amino acid residues in protein function.
Materials:
-
Wild-type HCN channel cDNA in a suitable expression vector (e.g., pcDNA3.1)
-
QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies) or similar
-
Custom mutagenic primers containing the desired mutation
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be in the middle of the primer with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Set up the PCR reaction according to the kit manufacturer's instructions. Use the wild-type plasmid as a template and the mutagenic primers to amplify the entire plasmid. The cycling parameters will typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: Following PCR, digest the parental, methylated DNA template by adding DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture onto LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies and grow overnight liquid cultures. Purify the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the recording of ionic currents from HEK293 cells expressing wild-type or mutant HCN channels to assess the functional effects of mutations and the blocking activity of compounds like this compound.
Materials:
-
HEK293 cells
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin)
-
Transfection reagent (e.g., Lipofectamine)
-
Plasmids encoding wild-type or mutant HCN channels and a fluorescent reporter (e.g., GFP)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., in mM: 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP, 0.1 GTP, pH 7.2)
-
This compound and other test compounds
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. One day before recording, transfect the cells with the desired HCN channel plasmid and a GFP plasmid using a suitable transfection reagent.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Identify transfected cells by GFP fluorescence.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where HCN channels are closed (e.g., -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV) to activate the HCN channels and record the resulting currents.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound or other blockers. Record the currents again to determine the extent of channel block.
-
Data Analysis: Analyze the recorded currents to determine parameters such as current density, voltage-dependence of activation, and the IC50 for drug block. The IC50 is calculated by fitting the concentration-response data with the Hill equation.
Mandatory Visualizations
Caption: Signaling pathway of HCN channel activation and inhibition by this compound.
References
- 1. adooq.com [adooq.com]
- 2. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
A Comparative Guide to the Electrophysiology of Zatebradine and Other Bradycardic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of Zatebradine and other prominent bradycardic agents. The information is supported by experimental data to assist in research and development efforts within the field of cardiac electrophysiology.
Introduction to Bradycardic Agents
Bradycardic agents are a class of drugs that reduce heart rate. Their primary therapeutic applications are in the management of conditions such as chronic stable angina and heart failure, where a reduction in myocardial oxygen demand is beneficial. These agents achieve their effects through various mechanisms, predominantly by modulating the activity of ion channels within the heart's conduction system. This guide focuses on the comparative electrophysiology of this compound, a key member of the "funny" current (If) inhibitors, and contrasts its actions with other If inhibitors as well as agents from different pharmacological classes, including beta-blockers, calcium channel blockers, and cardiac glycosides.
Mechanism of Action: The "Funny" Current (If)
The primary mechanism of action for this compound and its analogues is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" or pacemaker current (If) in the sinoatrial (SA) node.[1][2] The If current plays a crucial role in the diastolic depolarization phase of the SA node action potential, thereby setting the intrinsic heart rate. By inhibiting this current, these drugs slow the rate of diastolic depolarization, leading to a reduction in heart rate.[2]
Comparative Electrophysiological Data
The following tables summarize the quantitative data on the electrophysiological effects of this compound and other bradycardic agents.
Table 1: Comparative Potency of If Inhibitors on HCN Channels
| Compound | HCN Isoform | IC50 (µM) | Species | Reference |
| This compound | hHCN1 | 1.83 | Human | [1] |
| hHCN2 | 2.21 | Human | [1] | |
| hHCN3 | 1.90 | Human | ||
| hHCN4 | 1.88 | Human | ||
| Native If | 1.96 (mean) | Mouse | ||
| Ivabradine | hHCN1 | 0.94 | Mouse | |
| hHCN2 | 2.25 | Human | ||
| hHCN4 | 2.0 | Human | ||
| Native If | 2.25 (mean) | Mouse | ||
| Cilobradine | hHCN1 | 0.99 (mean) | Human | |
| hHCN2 | 0.99 (mean) | Human | ||
| hHCN3 | 0.99 (mean) | Human | ||
| hHCN4 | 0.99 (mean) | Human | ||
| Native If | 0.62 | Mouse |
Table 2: In Vivo Electrophysiological Effects of If Inhibitors
| Compound | Parameter | Species | Dose | Effect | Reference |
| This compound | Heart Rate | Mouse | ED50: 1.8 mg/kg | Dose-dependent reduction | |
| AH Interval | Dog | > 0.25 mg/kg | Significantly increased | ||
| QTc Interval | Dog | > 0.5 mg/kg | Significantly increased | ||
| Atrial ERP | Dog | EC50: 0.69 mg/kg | Significantly increased (31%) | ||
| Ventricular ERP | Dog | - | Increased | ||
| Ivabradine | Heart Rate | Mouse | ED50: 4.7 mg/kg | Dose-dependent reduction | |
| Cilobradine | Heart Rate | Mouse | ED50: 1.2 mg/kg | Dose-dependent reduction |
ERP: Effective Refractory Period
Table 3: Comparative Effects of Bradycardic Agents on Sinoatrial Node and Other Electrophysiological Parameters
| Drug Class | Agent(s) | Primary Mechanism | Effect on SA Node Automaticity | Effect on AV Nodal Conduction | Other Key Electrophysiological Effects |
| If Inhibitors | This compound, Ivabradine, Cilobradine | Inhibition of HCN channels (If current) | Decrease | Minimal to modest slowing | Prolongation of APD at higher doses (this compound); Potential for hERG channel block (Ivabradine) |
| Beta-Blockers | Propranolol, Bisoprolol | β-adrenergic receptor antagonism | Decrease | Slow | Decrease in heart rate variability |
| Calcium Channel Blockers (Non-dihydropyridine) | Verapamil, Diltiazem | Blockade of L-type calcium channels | Decrease | Slow | Negative inotropic effect |
| Cardiac Glycosides | Digoxin | Inhibition of Na+/K+-ATPase pump | Decrease (vagally mediated) | Slow (vagally mediated) | Shortens atrial and ventricular refractory periods |
Signaling Pathways and Experimental Workflows
Signaling Pathway of If Inhibition
The primary signaling pathway for this compound and other If inhibitors involves the direct blockade of HCN channels in the sinoatrial node.
References
- 1. Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological actions of calcium antagonists in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Zatebradine
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Zatebradine. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against potential exposure. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory precautions should always be observed[1][2][3].
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or eyeshields | Protects eyes from potential splashes or aerosolized particles of this compound powder[3]. |
| Hand Protection | Impermeable chemical-resistant gloves | Prevents direct skin contact. It is recommended to inspect gloves for integrity before use and to employ proper removal techniques to avoid contamination. |
| Body Protection | Laboratory coat or impervious clothing | Minimizes the risk of contaminating personal clothing and skin. |
| Respiratory Protection | Generally not required for small quantities in well-ventilated areas. A NIOSH-approved N95 respirator may be used if dust formation is unavoidable. | Provides protection against inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
-
Preparation :
-
Ensure a designated, clean, and well-ventilated workspace.
-
Verify that a safety shower and eyewash station are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles.
-
Wash hands thoroughly and then put on gloves.
-
-
Handling this compound Powder :
-
Handle this compound in a fume hood or at a workstation with appropriate exhaust ventilation to minimize dust formation.
-
When weighing, use a spatula to carefully transfer the powder. Avoid creating dust clouds.
-
For solution preparation, add the powder to the solvent slowly. This compound hydrochloride is soluble in water at >10 mg/mL.
-
-
Post-Handling :
-
Securely close the this compound container.
-
Decontaminate the work surface.
-
Properly dispose of any contaminated materials (see Disposal Plan).
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Unused this compound : Dispose of in a suitable, closed, and labeled container in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be placed in a sealed container and disposed of as chemical waste.
-
Aqueous Waste : Do not pour this compound solutions down the drain. This compound is considered slightly hazardous to water. Collect all aqueous waste containing this compound in a designated, labeled waste container for chemical disposal.
Visualizing this compound's Mechanism of Action
This compound functions as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels are crucial in controlling pacemaker activity in the heart and brain. The following diagram illustrates the inhibitory effect of this compound on the HCN channel signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
